6-Deoxyjacareubin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIESSJWQBRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167420 | |
| Record name | 6-Deoxyjacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-56-8 | |
| Record name | 6-Deoxyjacareubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxyjacareubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Deoxyjacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Deoxyjacareubin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
Authored by: Gemini AI
Abstract
6-Deoxyjacareubin is a naturally occurring pyranoxanthone that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, detailed isolation and purification protocols, and its role in modulating hypoxia signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound (C₁₈H₁₄O₅, Molar Mass: 310.30 g/mol ) is a xanthone derivative characterized by a pyran ring fused to the xanthone scaffold. It has been identified in a variety of plant species, exhibiting a range of biological activities. Of notable interest is its ability to protect against hypoxia-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1] This guide aims to consolidate the current knowledge on the extraction, isolation, and biological context of this promising natural compound.
Natural Sources of this compound
This compound has been isolated from several plant families, most notably Calophyllaceae and Clusiaceae. The primary genera from which this compound has been extracted include Calophyllum, Garcinia, and Vismia.
Table 1: Natural Sources and Yield of this compound
| Plant Species | Family | Plant Part Used | Yield (mg) | Starting Material (g) | Yield (%) | Reference |
| Calophyllum symingtonianum | Calophyllaceae | Heartwood | 23.0 | 252.0 | 0.0091% | [1] |
| Garcinia latissima | Clusiaceae | Fruits | 16.8 | 8900 | 0.00019% | |
| Vismia latifolia | Hypericaceae | Leaves | Not Reported | Not Reported | Not Reported | |
| Calophyllum inophyllum | Calophyllaceae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Calophyllum polyanthum | Calophyllaceae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Hypericum japonicum | Hypericaceae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Garcinia livingstonei | Clusiaceae | Not Specified | Not Reported | Not Reported | Not Reported |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed protocols from published studies.
Isolation from Garcinia latissima Fruits
This protocol yields 16.8 mg of this compound from 8.9 kg of fresh fruits.
3.1.1. Extraction
-
The fresh fruits of Garcinia latissima (8.9 kg) are air-dried and ground into a fine powder.
-
The powdered material is subjected to successive maceration with n-hexane, ethyl acetate, and methanol.
-
The ethyl acetate extract (157 g) is selected for further fractionation as it shows the highest activity in preliminary screenings.
3.1.2. Fractionation and Purification
-
The ethyl acetate extract is fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
The active fraction (Fraction C, 1.53 g) is further purified by preparative thin-layer chromatography (p-TLC) using a mobile phase of n-hexane-chloroform (1:4, v/v).
-
The band corresponding to this compound (Rf = 0.4) is scraped off, and the compound is eluted with chloroform.
-
The solvent is evaporated under reduced pressure to yield yellow needle-like crystals of this compound (16.8 mg).
Isolation from Calophyllum symingtonianum Heartwood
This protocol yielded 23.0 mg of this compound (referred to as 6-desoxyjacareubin) from 252.0 g of air-dried heartwood.[1]
3.2.1. Extraction and Fractionation
-
Air-dried heartwood of Calophyllum symingtonianum (252.0 g) is ground into a meal.
-
The meal is extracted with methanol under reflux.
-
The methanol extract is partitioned between n-hexane and water. The n-hexane soluble fraction is collected.
-
The n-hexane fraction is subjected to silica gel column chromatography.
3.2.2. Purification
-
The column is eluted with a solvent system of n-hexane–chloroform–methanol (80:12:8, v/v/v).
-
Fractions are collected and analyzed by TLC.
-
Fractions containing this compound are combined and concentrated.
-
Further purification is achieved by recrystallization to yield 23.0 mg of this compound.[1]
Caption: General workflow for the isolation of this compound.
Structural Characterization
The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| UV-Vis (in CHCl₃) | λmax at 308 and 329 nm |
| IR (KBr) | νmax at 3448 (O-H), 2924 (C-H), 1651 (C=O), 1589, 1458 (C=C aromatic) cm⁻¹ |
| Mass Spec (ESI-MS) | m/z 311.43 [M+H]⁺ (Calculated for C₁₈H₁₅O₅⁺: 311.09) |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 13.10 (1H, s, OH-5), 7.98 (1H, dd, J=8.0, 1.5 Hz, H-1), 7.55 (1H, t, J=8.0 Hz, H-3), 7.25 (1H, dd, J=8.0, 1.5 Hz, H-4), 7.06 (1H, d, J=10.4 Hz, H-4'), 6.25 (1H, s, H-8), 5.78 (1H, d, J=10.4 Hz, H-3'), 1.49 (6H, s, 2xCH₃) |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ 182.1 (C-6), 162.2 (C-10), 157.8 (C-5a), 155.9 (C-7), 146.0 (C-9a), 136.4 (C-3), 126.7 (C-4'), 123.8 (C-1), 120.2 (C-2), 117.6 (C-4), 115.8 (C-3'), 108.9 (C-10a), 104.3 (C-9), 102.1 (C-8), 78.2 (C-2'), 28.5 (2xCH₃) |
Biological Activity and Signaling Pathway
This compound has been shown to exhibit neuroprotective effects, particularly in the context of hypoxia, a condition of low oxygen that contributes to neuronal cell death in various neurodegenerative diseases.[1]
Modulation of the Hypoxia Signaling Pathway
The primary mechanism of cellular adaptation to hypoxia is mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).
-
Under Normoxic Conditions: HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. As a result, the transcription of hypoxia-responsive genes is suppressed.
-
Under Hypoxic Conditions: The activity of oxygen-dependent PHDs is inhibited. This prevents the hydroxylation of HIF-1α, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, where it heterodimerizes with HIF-1β. This complex then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in cell survival, angiogenesis, and anaerobic metabolism.
This compound is proposed to exert its neuroprotective effects by promoting the stabilization of HIF-1α, even under conditions that would normally lead to its degradation. This leads to the upregulation of downstream neuroprotective genes.
Caption: Hypoxia signaling pathway and the proposed action of this compound.
Conclusion
This compound is a valuable natural product with well-documented sources and established isolation protocols. Its promising neuroprotective activity, linked to the modulation of the hypoxia signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative disorders. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Deoxyjacareubin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Deoxyjacareubin, a pyranoxanthone natural product. The information presented herein is intended to support research, drug discovery, and development activities related to this compound.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₅ | [1][2][3][4] |
| Molecular Weight | 310.30 g/mol | [1][2][3] |
| Melting Point | 211-213 °C | [1][2] |
| Boiling Point (Predicted) | 523.4 ± 50.0 °C | [1] |
| Density (Predicted) | 1.410 ± 0.06 g/cm³ | [1] |
| XLogP3 (Lipophilicity) | 3.7 | [1][5] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1][5] |
| Topological Polar Surface Area | 76.0 Ų | [5] |
| Rotatable Bond Count | 0 | [5] |
| Exact Mass | 310.08412354 u | [1] |
| Formal Charge | 0 | [5] |
| Complexity | 528 | [1] |
| LogS (Aqueous Solubility) | -3.555 | [5] |
| Solubility Class (Predicted) | Moderately soluble | [5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of natural products like this compound are provided below. These are generalized standard protocols.
2.1. Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.
-
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).
-
Apparatus: Digital melting point apparatus, capillary tubes (one end sealed), mortar and pestle.
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.[6]
-
Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[6][7]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting).[8][9]
-
Reporting: The melting point is reported as the range between the onset and completion temperatures. For this compound, this is 211-213 °C.[1][2]
-
2.2. Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[10]
-
Apparatus: Orbital shaker incubator, analytical balance, glass test tubes or flasks, centrifuge, filtration apparatus (e.g., syringe filters, 0.22 μm), UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass flasks containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the flasks and place them in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient time (typically 24-48 hours) to reach equilibrium.[10][11]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation or filtration.[10] Filtration should be performed carefully to avoid sample loss or temperature changes.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the clear filtrate (saturated solution) and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or HPLC.
-
Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of this compound in the saturated solution. This concentration is the aqueous solubility of the compound under the specified conditions.
-
2.3. Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
This protocol details the determination of the pKa of an ionizable compound through potentiometric titration.
-
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. In a potentiometric titration, the pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[12]
-
Apparatus: Potentiometer with a calibrated pH electrode, magnetic stirrer, burette, titration vessel.
-
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[13][14] Add an inert salt (e.g., KCl) to maintain constant ionic strength.[13]
-
Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13][14]
-
Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest slope, which can be identified from the first derivative of the titration curve (ΔpH/ΔV). The pKa is the pH at the half-equivalence point.[15] The experiment should be repeated multiple times to ensure reproducibility.[13]
-
Visualizations: Workflows and Signaling Pathways
3.1. General Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.
Caption: Workflow for Natural Product Characterization.
3.2. Inhibition of Platelet-Activating Factor (PAF) Receptor Signaling
This compound has been identified as an inhibitor of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The diagram below shows the simplified PAFR signaling cascade and the point of inhibition.
Caption: this compound inhibits PAF receptor signaling.
3.3. Proposed Neuroprotective Mechanism
Studies have shown that this compound can ameliorate neurodegeneration by reducing motor neuron loss and glial activation in models of familial amyotrophic lateral sclerosis (ALS).[16] Glial cells play a crucial role in protecting neurons from oxidative stress. The following diagram illustrates this logical relationship.
Caption: Neuroprotective action of this compound.
References
- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. mt.com [mt.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scispace.com [scispace.com]
- 16. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Neuroprotective Mechanism of Action of 6-Deoxyjacareubin
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Deoxyjacareubin, a naturally occurring xanthone, has emerged as a promising neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly those with a hypoxic component such as Amyotrophic Lateral Sclerosis (ALS). This technical guide synthesizes the current understanding of the core mechanisms through which this compound exerts its neuroprotective effects. The primary mechanism involves the modulation of hypoxia signaling pathways, leading to the attenuation of motor neuron death and the reduction of detrimental glial activation. Furthermore, this compound exhibits potent antioxidant properties by mitigating the production of reactive oxygen species (ROS) induced by hypoxic conditions. This document provides a comprehensive overview of the signaling pathways implicated, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in this area.
Core Neuroprotective Mechanism: Modulation of Hypoxia Signaling Pathways
The central nervous system is highly susceptible to hypoxic conditions, which contribute significantly to the pathophysiology of various neurodegenerative disorders. This compound has been identified as a potent inhibitor of hypoxia-induced cell death[1][2]. Its neuroprotective action is primarily attributed to its ability to modulate cellular responses to low oxygen environments.
In a key study utilizing a mouse model of familial ALS (SOD1G93A), administration of this compound was shown to significantly ameliorate neurodegeneration. This was evidenced by a reduction in motor neuron loss and a decrease in the activation of microglia and astrocytes, which are hallmarks of neuroinflammation in ALS[2][3]. The compound's ability to interfere with the detrimental cascades initiated by hypoxia suggests a direct or indirect interaction with the core regulators of the hypoxia response.
It is hypothesized that this compound may influence the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, its stabilization leads to the transcription of genes involved in both adaptive and pathological processes. While direct evidence of this compound's interaction with HIF-1α is still under investigation, its profound effects on hypoxia-induced cell death strongly suggest a role in this pathway.
dot
Caption: Hypothesized mechanism of this compound in neuroprotection.
Antioxidant and Anti-inflammatory Properties
A significant component of hypoxia-induced neuronal damage is the excessive production of reactive oxygen species (ROS), leading to oxidative stress. This compound has been shown to inhibit ROS production following exposure to hypoxic conditions induced by cobalt chloride[1]. This antioxidant activity is a key contributor to its neuroprotective effects.
The reduction in glial activation observed in the SOD1G93A mouse model further points to the anti-inflammatory properties of this compound[2][4]. By dampening the activation of microglia and astrocytes, the compound can mitigate the release of pro-inflammatory cytokines and other neurotoxic factors, thereby creating a more favorable environment for neuronal survival.
While the direct molecular targets for its antioxidant and anti-inflammatory effects are not yet fully elucidated, it is plausible that this compound may influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE)[5][6][7]. Future studies are warranted to investigate if this compound can promote the nuclear translocation of Nrf2 and subsequent activation of ARE-dependent gene expression.
dot
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of 6-Deoxyjacareubin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 6-Deoxyjacareubin, a natural compound that has demonstrated potential therapeutic applications. This document summarizes the current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Overview of Biological Activities
This compound has been identified as a molecule with a range of biological effects, including neuroprotective, anticancer, and antibacterial properties. Its primary mechanisms of action appear to be the modulation of hypoxia signaling pathways and the inhibition of protein kinase C (PKC).
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Activity Type | IC50 Value | Reference Compound | Reference IC50 |
| QGY-7703 (Human Hepatocellular Carcinoma) | Cytotoxicity | 9.65 µM | 5-Fluorouracil | 11.24 µM |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity Type | MIC Value | Classification |
| Bacillus subtilis ATCC 6633 | Antibacterial | 156.25 ppm | Weak antibacterial agent |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature regarding the biological activity of this compound.
Anticancer Activity Assessment: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
QGY-7703 human hepatocellular carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture QGY-7703 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anticancer Mechanism: Non-Radioactive Protein Kinase C (PKC) Inhibition Assay
This protocol describes a non-radioactive method to determine the inhibitory effect of this compound on PKC activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
This compound
-
Microplate (e.g., 96-well)
-
Detection reagents (specific to the non-radioactive kit, often involving a phosphorylation-specific antibody and a secondary detection system)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the assay buffer, purified PKC enzyme, and the specific PKC substrate.
-
Add different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by PKC.
-
-
Detection of Phosphorylation:
-
Stop the reaction according to the kit instructions (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate using a non-radioactive method. This typically involves:
-
Binding the phosphorylated substrate to the plate surface.
-
Incubating with a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a chromogenic or chemiluminescent substrate and measuring the signal with a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value for PKC inhibition.
-
Antibacterial Activity: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacillus subtilis ATCC 6633
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Solvent for the compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin or other viability indicator (optional)
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Culture B. subtilis in MHB overnight.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (bacterial growth).
-
Neuroprotective Activity Assessment in a Familial ALS Mouse Model
This section outlines the general approach to evaluating the neuroprotective effects of this compound in a mouse model of Amyotrophic Lateral Sclerosis (ALS).
Animal Model:
-
A commonly used model is the transgenic mouse expressing a mutant human SOD1 gene (e.g., SOD1-G93A), which develops an ALS-like phenotype.
Experimental Design:
-
Compound Administration:
-
Administer this compound to the ALS model mice. The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and frequency of administration need to be optimized.
-
A control group of ALS mice should receive a vehicle solution.
-
-
Assessment of Disease Progression:
-
Monitor the mice regularly for signs of disease onset and progression. This can include body weight measurements, motor function tests (e.g., rotarod, grip strength), and survival analysis.
-
-
Histopathological Analysis:
-
At a defined endpoint, euthanize the mice and collect the spinal cord and brain tissue.
-
Perform histological analysis to assess neurodegeneration. This typically involves:
-
Motor Neuron Counting: Staining spinal cord sections with markers for motor neurons (e.g., Nissl stain, anti-ChAT antibody) and quantifying the number of surviving motor neurons in the anterior horn.
-
Glial Activation: Staining for markers of astrocytes (e.g., GFAP) and microglia (e.g., Iba1) to assess the extent of neuroinflammation.
-
-
-
Data Analysis:
-
Compare the data from the this compound-treated group with the vehicle-treated group to determine if the compound attenuates disease progression, improves motor function, reduces motor neuron loss, and decreases glial activation.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are attributed to its interaction with specific cellular signaling pathways.
Modulation of the Hypoxia Signaling Pathway
This compound has been shown to exert neuroprotective effects by modulating hypoxia signaling pathways. The central regulator of the cellular response to low oxygen (hypoxia) is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival.
While the precise molecular target of this compound within this pathway is yet to be fully elucidated, its modulatory effect leads to a neuroprotective outcome in the context of ALS.
Caption: Hypoxia signaling pathway and the modulatory role of this compound.
Inhibition of the Protein Kinase C (PKC) Signaling Pathway
The anticancer activity of this compound against hepatocellular carcinoma is associated with the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. In many cancers, the PKC signaling pathway is dysregulated.
PKC is typically activated by diacylglycerol (DAG), which is produced from the hydrolysis of membrane phospholipids by phospholipase C (PLC). Once activated, PKC phosphorylates a wide range of downstream target proteins, leading to the activation of signaling cascades such as the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation. By inhibiting PKC, this compound can disrupt these pro-proliferative signals, leading to a reduction in cancer cell growth.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Summary and Future Directions
This compound is a promising natural compound with multifaceted biological activities. Its neuroprotective effects, mediated through the modulation of hypoxia signaling, and its anticancer properties, via the inhibition of PKC, highlight its potential for further drug development. Future research should focus on elucidating the precise molecular target of this compound within the hypoxia signaling pathway to better understand its neuroprotective mechanism. Furthermore, preclinical studies in various cancer models are warranted to explore the full potential of its anticancer activity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
An In-depth Technical Guide to the Biosynthesis of 6-Deoxyjacareubin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxyjacareubin is a specialized xanthone, a class of plant secondary metabolites renowned for their diverse and potent biological activities. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the biosynthetic pathways of promising compounds like this compound is paramount for metabolic engineering and synthetic biology applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular processes.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general xanthone pathway, a confluence of the shikimate and acetate-malonate pathways.[1][2][3] This foundational pathway establishes the characteristic tricyclic xanthone core, which then undergoes a series of tailoring reactions, including prenylation, cyclization, and deoxygenation, to yield this compound.
The initial steps involve the production of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. This molecule is formed through the condensation of precursors derived from both the shikimate pathway (providing a C6-C1 unit, often benzoic acid or its derivatives) and the acetate-malonate pathway (providing three molecules of malonyl-CoA).[3][4]
The crucial cyclization of the benzophenone intermediate to form the xanthone scaffold is catalyzed by cytochrome P450 monooxygenases (CYPs).[1] Specifically, enzymes from the CYP81AA family have been shown to catalyze the regioselective oxidative C-O phenol coupling to produce either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, which serve as the central precursors for the vast array of xanthone derivatives found in nature.[1][5]
The subsequent modifications that lead to this compound involve at least one prenylation event, catalyzed by a prenyltransferase (PT). These enzymes attach a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. While the specific prenyltransferase for this compound has not been definitively identified, research on related xanthones in plants like Hypericum species has revealed the existence of xanthone-specific prenyltransferases.[6][7] For instance, a xanthone 4-prenyltransferase (HpPT4px) has been identified in Hypericum perforatum, which catalyzes the addition of a prenyl group to the C-4 position of various tri- and tetrahydroxyxanthones.[7]
The formation of the pyran ring characteristic of jacareubin and its derivatives, along with the deoxygenation at the 6-position, likely involves a series of additional enzymatic steps, potentially including further cyclization by a cyclase and a dehydroxylation reaction. The precise enzymes and mechanisms governing these final tailoring steps are still an active area of research.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, studies on related xanthones provide valuable insights into the efficiency of the biosynthetic machinery. The following table summarizes representative quantitative data for enzymes and metabolites in the broader xanthone pathway.
| Enzyme/Metabolite | Plant/System | Value | Unit | Reference |
| Enzyme Kinetics | ||||
| Xanthone 4-prenyltransferase (HpPT4px-v1) | Hypericum perforatum (expressed in N. benthamiana) | [7] | ||
| Km (1,3,5,6-tetrahydroxyxanthone) | 15.6 ± 2.1 | µM | [7] | |
| kcat | 0.11 ± 0.01 | s-1 | [7] | |
| Km (DMAPP) | 45.5 ± 5.3 | µM | [7] | |
| Xanthone Prenyltransferase (HcPT) | Hypericum calycinum (expressed in insect cells) | [6] | ||
| Km (1,3,6,7-tetrahydroxyxanthone) | 18.2 ± 1.5 | µM | [6] | |
| Vmax | 1.25 | pkat/mg protein | [6] | |
| Metabolite Concentration | ||||
| Total Xanthones | Garcinia mangostana pericarp (methanol extract) | 521.2 | mg/g of extract | [8] |
| α-Mangostin | Garcinia mangostana pericarp (methanol extract) | 185.5 | mg/g of dry material | [8] |
Experimental Protocols
Heterologous Expression and Characterization of a Candidate Prenyltransferase
This protocol describes the heterologous expression of a candidate xanthone prenyltransferase in a suitable host system (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) and subsequent in vitro characterization of its activity.
a. Gene Cloning and Vector Construction:
-
Isolate the full-length cDNA of the candidate prenyltransferase gene from the plant of interest.
-
Amplify the coding sequence using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector like pEAQ-HT).
b. Heterologous Expression:
-
Yeast: Transform the expression construct into a suitable yeast strain (e.g., INVSc1). Grow the transformed yeast in appropriate selective media and induce protein expression according to the vector's specifications (e.g., with galactose for pYES vectors).
-
Nicotiana benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Harvest the leaves after a suitable incubation period (typically 5-7 days).
c. Microsome Isolation:
-
Harvest the yeast cells or plant leaves and homogenize them in an ice-cold extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
d. In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a xanthone substrate (e.g., 1,3,7-trihydroxyxanthone), DMAPP, and necessary cofactors (e.g., MgCl2).[6]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.
-
Extract the products with the organic solvent.
e. Product Analysis:
-
Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated xanthones.[6][8]
Analysis of this compound and its Precursors in Plant Tissues
This protocol outlines a general procedure for the extraction and analysis of xanthones, including this compound, from plant material.
a. Sample Preparation:
-
Harvest and freeze-dry the plant tissue of interest (e.g., leaves, roots).
-
Grind the dried tissue into a fine powder.
b. Extraction:
-
Extract the powdered tissue with a suitable organic solvent (e.g., methanol or acetone) using methods such as sonication or maceration.[8]
-
Filter or centrifuge the extract to remove solid debris.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
c. Chromatographic Analysis:
-
Dissolve the crude extract in a suitable solvent for injection.
-
Analyze the sample using a reversed-phase HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[8]
-
Use a suitable C18 column and a gradient elution program with solvents like water (often with a small amount of formic acid) and acetonitrile or methanol.
-
Identify this compound and its precursors by comparing their retention times, UV spectra, and mass spectra with those of authentic standards or by detailed analysis of their fragmentation patterns.
Mandatory Visualizations
Biosynthetic Pathway of this compound
References
- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substrate and catalytic promiscuity of secondary metabolite enzymes: O -prenylation of hydroxyxanthones with different prenyl donors by a bisindolyl b ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00337C [pubs.rsc.org]
- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of 6-Deoxyjacareubin: A Technical Guide for Researchers
An In-depth Examination of the Core Principles and Methodologies for a Promising Neuroprotective Compound
Abstract
6-Deoxyjacareubin has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1] Its demonstrated ability to ameliorate neurodegeneration in preclinical models underscores the necessity of a thorough understanding of its pharmacokinetic (PK) and bioavailability profile to advance its development as a clinical candidate.[1] This technical guide provides a comprehensive overview of the methodologies required to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific quantitative data for this compound is not yet publicly available, this document serves as a foundational resource for researchers, scientists, and drug development professionals by outlining the essential experimental protocols and data presentation frameworks.
Introduction to this compound and the Imperative of Pharmacokinetic Profiling
This compound is a natural compound that has shown promise in preventing hypoxia-induced cell death.[1] Research has indicated its potential as a therapeutic agent for neurodegenerative conditions, with studies demonstrating its capacity to attenuate disease progression, improve locomotor function, and reduce motor neuron loss in animal models of familial ALS.[1] The mechanism of action is thought to involve the modulation of hypoxia signaling pathways.[1]
To translate these promising preclinical findings into viable therapeutic strategies, a comprehensive evaluation of the compound's pharmacokinetics and bioavailability is paramount. Understanding how this compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is critical for:
-
Determining Optimal Dosing Regimens: Establishing the relationship between the administered dose and the resulting concentration of the drug in the body over time is fundamental to designing effective and safe dosing schedules.
-
Predicting Therapeutic Efficacy and Toxicity: The concentration of this compound at its target site (e.g., the central nervous system) will directly influence its therapeutic effect. Conversely, accumulation in other tissues could lead to off-target toxicity.
-
Facilitating Clinical Trial Design: A robust preclinical pharmacokinetic dataset is a prerequisite for obtaining regulatory approval for human clinical trials.
Experimental Protocols for Determining Pharmacokinetics and Bioavailability
The following sections detail the standard experimental workflows for characterizing the pharmacokinetic profile of a novel compound like this compound.
Preclinical In Vivo Pharmacokinetic Studies
In vivo studies in animal models are the cornerstone of pharmacokinetic assessment.
2.1.1. Animal Model Selection The choice of animal model is critical and should be justified based on metabolic similarity to humans, where known. Common models include:
-
Rodents: Mice and rats are typically used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.
-
Non-Rodents: Species such as dogs or non-human primates may be used in later-stage preclinical development to provide data more predictive of human pharmacokinetics.
2.1.2. Administration Routes To assess bioavailability and characterize disposition, this compound should be administered via at least two routes:
-
Intravenous (IV) Bolus or Infusion: This route ensures 100% bioavailability and provides a baseline for clearance and volume of distribution.
-
Oral (PO) Gavage: This is the intended therapeutic route for many drugs and allows for the determination of oral bioavailability.
-
Other Routes: Depending on the therapeutic target, other routes such as intraperitoneal (IP) or subcutaneous (SC) may also be investigated.
2.1.3. Dosing and Formulation A suitable vehicle for solubilizing this compound must be developed and tested for tolerability. Doses should be selected based on efficacy studies and preliminary toxicity assessments.
2.1.4. Sample Collection
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-administration. Plasma is typically separated by centrifugation and stored frozen until analysis.
-
Tissues: At the end of the study, key tissues (e.g., brain, liver, kidneys) may be harvested to assess tissue distribution.
-
Excreta: Urine and feces are collected to determine the routes and extent of excretion.
2.1.5. Bioanalytical Method A sensitive and specific analytical method is required to quantify this compound in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
In Vitro ADME Assays
In vitro assays are crucial for investigating specific aspects of a drug's disposition and for understanding inter-species differences.
2.2.1. Metabolic Stability
-
Liver Microsomes: Incubation with liver microsomes from different species (including human) helps to determine the intrinsic clearance and identify potential species differences in metabolism.
-
Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, as it includes both Phase I and Phase II metabolic enzymes.
2.2.2. Plasma Protein Binding The extent to which this compound binds to plasma proteins is determined using methods such as equilibrium dialysis or ultrafiltration. This is important as only the unbound fraction of the drug is generally considered pharmacologically active.
2.2.3. Cytochrome P450 (CYP) Inhibition and Induction These assays are critical for assessing the potential for drug-drug interactions.
-
CYP Inhibition: The ability of this compound to inhibit major CYP isoforms is evaluated.
-
CYP Induction: The potential for this compound to induce the expression of CYP enzymes is assessed, typically in cultured human hepatocytes.
Workflow for In Vitro ADME Profiling
Caption: Key in vitro assays for ADME profiling.
Data Presentation and Key Pharmacokinetic Parameters
The data generated from these studies should be summarized in a clear and concise manner. The following table provides a template for presenting key pharmacokinetic parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Units |
| Cmax | - | Value | ng/mL |
| Tmax | - | Value | h |
| AUC(0-t) | Value | Value | ngh/mL |
| AUC(0-inf) | Value | Value | ngh/mL |
| t1/2 | Value | Value | h |
| CL | Value | - | mL/h/kg |
| Vdss | Value | - | L/kg |
| F (%) | - | Value | % |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vdss: Volume of distribution at steady state.
-
F (%): Bioavailability.
Potential Signaling Pathways
The therapeutic effects of this compound are believed to be linked to its modulation of hypoxia signaling pathways.[1] A key player in this pathway is the hypoxia-inducible factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in cellular adaptation to low oxygen. It is plausible that this compound interacts with components of this pathway to exert its neuroprotective effects.
Hypoxia Signaling Pathway
References
6-Deoxyjacareubin: A Technical Guide to its Antioxidant and Radical Scavenging Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxyjacareubin is a naturally occurring xanthone found in various plant species, notably within the Calophyllum genus. Xanthones as a chemical class are recognized for a wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the antioxidant and radical scavenging activities pertinent to this compound. While direct quantitative antioxidant data for the isolated this compound is not extensively available in current literature, this guide will present relevant data from Calophyllum species extracts, detail the standard experimental protocols for assessing antioxidant activity, and illustrate the key signaling pathways likely involved in its mechanism of action.
Quantitative Antioxidant Data of Calophyllum Species Extracts
Although specific IC50 values for this compound are not readily found in published research, the antioxidant potential of extracts from various Calophyllum species, known sources of this xanthone, has been evaluated. These studies provide a valuable context for the potential bioactivity of their constituent compounds. The following table summarizes the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for different extracts of Calophyllum species. A lower IC50 value indicates a stronger antioxidant capacity.
| Plant Species | Plant Part & Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Calophyllum inophyllum | Seed Oil | DPPH | 0.057 ± 0.004 | [1] |
| Calophyllum inophyllum | Seed Extract (Maceration) | DPPH | 13.154 | [2] |
| Calophyllum inophyllum | Seed Extract (Ultrasonic) | DPPH | 16.343 | [2] |
| Calophyllum gracilentum | Stem Bark (Methanolic Extract) | DPPH | 44.17 ± 1.26 | [3] |
| Calophyllum gracilentum | Stem Bark (Chloroform Extract) | DPPH | 74.23 ± 0.85 | [4] |
| Calophyllum gracilentum | Stem Bark (Ethyl Acetate Extract) | DPPH | 132.66 ± 0.98 | [4] |
| Calophyllum gracilentum | Stem Bark (n-Hexane Extract) | DPPH | 162.61 ± 2.24 | [3] |
| Calophyllum canum | Bark Extract | DPPH | 3.07 | [5] |
| Calophyllum incrassatum | Bark Extract | DPPH | 5.12 | [5] |
| Calophyllum incrassatum | Leaves Extract | DPPH | 5.93 | [5] |
| Calophyllum ferrugineum | Leaves (Methanolic Extract) | DPPH | 11.80 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant and radical scavenging activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test sample (this compound or plant extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer (capable of reading at ~517 nm)
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7] Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Dissolve the test sample in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test sample dilutions to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.[7] A typical ratio is 1:1 or 1:2 of sample to DPPH solution.
-
For the blank, use methanol instead of the test sample.
-
For the control, use the DPPH solution with methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[8]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS)
-
Test sample
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer (capable of reading at ~734 nm)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution: Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Assay Protocol:
-
Add a small volume of the test sample dilutions to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ working solution to each well.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Nrf2-ARE Antioxidant Signaling Pathway.
Discussion of Antioxidant Mechanism
The antioxidant activity of xanthones, including presumably this compound, is not solely dependent on direct radical scavenging. A significant mechanism involves the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress.[10][11]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain xanthones, Nrf2 dissociates from Keap1 and translocates to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are crucial for glutathione synthesis. The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Several natural xanthones have been shown to modulate the Nrf2/ARE signaling pathway.[10][13]
Conclusion
While specific quantitative data on the antioxidant and radical scavenging activity of this compound remains to be fully elucidated, the existing evidence from Calophyllum species extracts suggests that it likely possesses significant antioxidant properties. The methodologies for DPPH and ABTS assays provided in this guide offer a standardized approach for the future evaluation of this compound. Furthermore, the modulation of the Nrf2 signaling pathway represents a probable and potent mechanism for its antioxidant effects. Further research is warranted to isolate and characterize the specific antioxidant capacity of this compound and to fully understand its therapeutic potential in conditions associated with oxidative stress.
References
- 1. Antioxidant in cosmeceutical products containing Calophyllum inophyllum oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. gjesm.net [gjesm.net]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Antioxidant Potential of Calophyllum gracilentum: A Study on Total Phenolic Content, Total Flavonoid Content, and Free Radical Scavenging Activities [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
6-Deoxyjacareubin: A Technical Guide to its Role in Inhibiting Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key pathological factor in a myriad of diseases, including neurodegenerative disorders. This technical guide delves into the emerging role of 6-Deoxyjacareubin, a naturally occurring xanthenoid compound, as a potent inhibitor of ROS production. While research is ongoing, current evidence strongly suggests that this compound's neuroprotective effects, particularly under hypoxic conditions, are intrinsically linked to its ability to mitigate oxidative stress. This document provides a comprehensive overview of the available data, details relevant experimental protocols for investigating its mechanism of action, and visualizes the implicated signaling pathways.
Introduction
This compound is a xanthenoid, a class of organic compounds found in various plant species. It has garnered significant interest in the scientific community for its neuroprotective properties, especially in the context of hypoxia-induced cell death.[1] Hypoxia, or oxygen deprivation, is a common feature of various pathological conditions and is a potent inducer of excessive ROS production, leading to cellular damage and apoptosis. The ability of this compound to protect against hypoxic damage strongly suggests a mechanism involving the attenuation of ROS-mediated cellular injury.
While the precise molecular mechanisms are still under active investigation, a leading hypothesis centers on the modulation of cellular antioxidant pathways. One such pathway of significant interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.
Quantitative Data on the Effects of this compound
Currently, there is a notable absence of publicly available, specific quantitative data detailing the direct inhibitory effect of this compound on ROS production (e.g., IC50 values for ROS inhibition) or its direct impact on the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The following table summarizes the types of quantitative data that are crucial for elucidating its antioxidant properties and which represent key areas for future research.
| Parameter | Description | Desired Quantitative Data (Hypothetical) |
| ROS Inhibition | The concentration of this compound required to inhibit 50% of induced ROS production. | IC50 values (e.g., in µM) in various cell lines under different oxidative stressors (e.g., H₂O₂, rotenone). |
| Nrf2 Activation | The fold-increase in Nrf2-dependent gene expression (e.g., measured by a luciferase reporter assay). | Fold-change in luciferase activity compared to a vehicle control. |
| Antioxidant Enzyme Activity | The effect of this compound on the specific activity of key antioxidant enzymes. | Percentage change in SOD, CAT, and GPx activity in treated vs. untreated cells. |
| Mitochondrial ROS Reduction | The specific reduction of ROS originating from the mitochondria. | Percentage decrease in mitochondrial superoxide levels (e.g., measured by MitoSOX Red). |
Postulated Mechanism of Action: Inhibition of ROS Production
Based on the known antioxidant mechanisms of similar phenolic compounds and the context of its neuroprotective effects, the primary mechanism by which this compound is thought to inhibit ROS production is through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.
The Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic compounds, facilitating their detoxification.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes in the direct scavenging of ROS.
The following diagram illustrates the postulated activation of the Nrf2-ARE pathway by this compound.
Experimental Protocols
To rigorously assess the role of this compound in inhibiting ROS production, a series of well-defined experimental protocols are required.
Cell Culture and Treatment
-
Cell Lines: A relevant neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons should be used.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: Treat cells with a known ROS inducer such as hydrogen peroxide (H₂O₂), rotenone (a mitochondrial complex I inhibitor), or induce hypoxia (e.g., 1% O₂).
-
This compound Treatment: Cells should be pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the induction of oxidative stress.
Measurement of Intracellular ROS
The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring general intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with this compound and the ROS inducer as described above.
-
DCFH-DA Staining: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway.
-
Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Treatment: Treat the transfected cells with different concentrations of this compound.
-
Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration of the lysate.
Western Blot Analysis for Antioxidant Enzyme Expression
This technique is used to measure the protein levels of Nrf2 and its downstream target enzymes.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, SOD, CAT, GPx, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities using image analysis software.
Measurement of Mitochondrial ROS
MitoSOX™ Red is a fluorescent probe specifically targeted to the mitochondria for the detection of superoxide.
-
Cell Seeding and Treatment: Follow the same procedure as for the intracellular ROS measurement.
-
MitoSOX™ Red Staining: Incubate the cells with 5 µM MitoSOX™ Red reagent for 10 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with warm PBS.
-
Fluorescence Microscopy/Flow Cytometry: Visualize the red fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
Visualizations
Experimental Workflow for Assessing ROS Inhibition
The following diagram outlines the general workflow for investigating the ROS inhibitory effects of this compound.
Logical Relationship of this compound's Neuroprotective Effect
This diagram illustrates the logical connection between the properties of this compound and its observed neuroprotective outcome.
Conclusion and Future Directions
This compound presents a promising natural compound for the development of therapeutics targeting conditions associated with oxidative stress, particularly neurodegenerative diseases. While its neuroprotective effects in hypoxic models are documented, the precise mechanism of its ROS inhibitory action requires further in-depth investigation. Future research should prioritize generating robust quantitative data on its antioxidant capacity, definitively establishing its role as an Nrf2 activator, and exploring its effects on specific mitochondrial ROS-producing sites. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to systematically unravel the therapeutic potential of this compound.
References
The Cytotoxic Potential of 6-Deoxyjacareubin: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxyjacareubin, a natural xanthenone, has garnered interest within the scientific community for its diverse biological activities. While research has notably highlighted its neuroprotective properties, particularly in inhibiting hypoxia-induced cell death through a non-apoptotic pathway, its potential as a cytotoxic agent against cancer cells remains an area of emerging investigation.[1] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks relevant to assessing the cytotoxicity of this compound in cancer cell lines. Due to a lack of specific published data on the IC50 values and detailed signaling pathways of this compound in cancer, this document will focus on established experimental protocols and general signaling paradigms that are critical for such an evaluation.
Data Presentation: A Framework for Quantifying Cytotoxicity
A crucial aspect of evaluating any potential anti-cancer compound is the quantitative assessment of its cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.
While specific IC50 values for this compound in cancer cell lines are not yet available in the public domain, the following table provides a template for how such data should be structured for clear comparison and interpretation.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Exposure Time (hours) | Assay Method |
| Example: MCF-7 | Breast Adenocarcinoma | Data Not Available | 24, 48, 72 | MTT Assay |
| Example: A549 | Lung Carcinoma | Data Not Available | 24, 48, 72 | MTT Assay |
| Example: HeLa | Cervical Adenocarcinoma | Data Not Available | 24, 48, 72 | LDH Assay |
| Example: HepG2 | Hepatocellular Carcinoma | Data Not Available | 24, 48, 72 | MTT Assay |
| Example: PC-3 | Prostate Adenocarcinoma | Data Not Available | 24, 48, 72 | SRB Assay |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The following are detailed methodologies for key experiments that are fundamental in determining the cytotoxic properties of a compound like this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate, etc.) and a non-cancerous cell line (e.g., human dermal fibroblasts) should be used to assess both efficacy and selectivity.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Visualization of Cellular Mechanisms
Hypothetical Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a standard workflow for screening the cytotoxic activity of a novel compound like this compound.
References
Methodological & Application
Application Note and Protocol: Quantification of 6-Deoxyjacareubin using High-Performance Liquid Chromatography (HPLC)
Introduction
6-Deoxyjacareubin is a natural xanthone that has garnered interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in various matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
The described method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by a UV-Vis detector at its maximum absorption wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a portion of the homogenized sample.
-
Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Linearity: To demonstrate the relationship between concentration and detector response is linear over the desired range.
-
Precision: To assess the closeness of agreement between a series of measurements.
-
Accuracy: To determine the closeness of the test results to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,123 |
| 50 | 759,876 |
| 100 | 1,520,456 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 |
| 100 | 0.9 | 1.5 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 50.7 | 101.4 |
| 80 | 79.5 | 99.4 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Application Notes and Protocols for 6-Deoxyjacareubin in In Vitro Neurotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Deoxyjacareubin, a natural compound with demonstrated neuroprotective properties, in various in vitro neurotoxicity models. The protocols outlined below are designed to facilitate the investigation of its mechanisms of action and to assess its therapeutic potential in neurodegenerative disease research.
Introduction to this compound
This compound is a small molecule initially identified in a screening for compounds that inhibit hypoxia-induced cell death.[1] Subsequent research has demonstrated its neuroprotective effects in animal models of amyotrophic lateral sclerosis (ALS), where it was found to reduce motor neuron loss and glial activation.[1][2] The primary proposed mechanisms of action for this compound are the modulation of hypoxia signaling pathways and the mitigation of oxidative stress through the reduction of reactive oxygen species (ROS).[1] These properties make it a compelling candidate for investigation in various in vitro models of neurotoxicity.
Applications in In Vitro Neurotoxicity Models
This compound can be employed in a range of in vitro neurotoxicity models to explore its protective effects against various cellular stressors. Based on its known biological activities, suitable models include:
-
Hypoxia-Induced Neurotoxicity: To mimic ischemic conditions and assess the compound's ability to protect neuronal cells from oxygen deprivation-induced damage.
-
Oxidative Stress-Induced Neurotoxicity: Utilizing agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone to induce ROS production and evaluate the antioxidant capacity of this compound.
-
Excitotoxicity Models: Employing glutamate or N-methyl-D-aspartate (NMDA) to induce neuronal cell death and investigate if this compound can mitigate this process, potentially downstream of the initial excitotoxic insult.
Commonly used neuronal cell lines for these studies include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, as they are well-characterized and widely used in neurotoxicity research.[3][4][5]
Quantitative Data Summary
As of the latest available data, specific in vitro quantitative data for this compound in neurotoxicity models is not extensively published. The following table provides a template for how such data could be presented. Researchers are encouraged to generate and report data in a similar format to facilitate comparison and meta-analysis.
| In Vitro Model | Cell Line | Neurotoxin (Concentration) | This compound (Concentration) | Outcome Measure | Result (e.g., % increase in viability, % decrease in ROS) |
| Hypoxia | SH-SY5Y | 1% O₂ for 24h | To be determined | Cell Viability (MTT Assay) | To be determined |
| Oxidative Stress | PC12 | H₂O₂ (e.g., 100 µM) | To be determined | ROS Levels (DCFDA Assay) | To be determined |
| Oxidative Stress | SH-SY5Y | 6-OHDA (e.g., 50 µM) | To be determined | Apoptosis (Caspase-3 Activity) | To be determined |
| Excitotoxicity | Primary Cortical Neurons | Glutamate (e.g., 100 µM) | To be determined | Neuronal Survival | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Hypoxia-Induced Cell Death in SH-SY5Y Cells
Objective: To determine the protective effect of this compound on neuronal cell viability under hypoxic conditions.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a non-treated control.
-
Induction of Hypoxia: Place the plate in a hypoxia chamber for 24 hours. A parallel plate should be kept in a normoxic incubator (21% O₂, 5% CO₂) as a control.
-
Cell Viability Assessment (MTT Assay): a. After the hypoxia incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the normoxic control.
Protocol 2: Evaluation of Antioxidant Activity against H₂O₂-Induced Oxidative Stress in PC12 Cells
Objective: To measure the ability of this compound to reduce intracellular ROS levels in response to an oxidative insult.
Materials:
-
PC12 rat pheochromocytoma cells
-
RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Plate PC12 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 2 hours.
-
ROS Induction: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress and incubate for 1 hour.
-
ROS Measurement (DCFDA Assay): a. Remove the medium and wash the cells with warm PBS. b. Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark. c. Wash the cells again with PBS. d. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of the H₂O₂-treated group.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for testing this compound in vitro.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group I mGluR ligands fail to affect 6-hydroxydopamine- induced death and glutamate release of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Deoxyjacareubin in ALS Animal Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The pathogenesis of ALS is complex and involves multiple mechanisms, including oxidative stress and hypoxia. Recent research has identified 6-Deoxyjacareubin, a natural xanthone compound, as a potential therapeutic agent for ALS. This document provides detailed application notes and protocols for the use of this compound in preclinical ALS animal models, based on published findings.
Mechanism of Action
This compound has been shown to ameliorate neurodegeneration in a familial ALS mouse model by modulating hypoxia signaling pathways.[1] The compound protects motor neurons by inhibiting non-apoptotic cell death induced by hypoxic conditions and dampening oxidative stress.[2][3] Specifically, this compound has been observed to reduce the accumulation of oxidative stress markers and improve the expression of genes affected by hypoxia in the spinal cord of SOD1 G93A mice, a common animal model for familial ALS.[3][4]
The proposed neuroprotective mechanism of this compound involves the inhibition of Reactive Oxygen Species (ROS) production, which is a key contributor to motor neuron death in ALS.
Proposed mechanism of this compound's neuroprotective effects.
Efficacy in SOD1 G93A Mouse Model
Administration of this compound to the SOD1 G93A mouse model of familial ALS has demonstrated significant therapeutic benefits, including attenuated disease progression and improved locomotor function.[1]
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound (5 mg/kg) Group | Percentage Change | Statistical Significance |
| Median Survival | ~162.2 days | ~178.0 days | ~9.7% increase | p < 0.05 |
| Disease Onset | ~110.7 days | ~116.8 days | ~5.5% delay | Not statistically significant |
| Motor Neuron Count (at end-stage) | Significant loss | Attenuated loss | - | p < 0.001 |
| Astrocyte Activation (GFAP staining) | High | Reduced | - | p < 0.01 |
| Microglial Activation (Iba1 staining) | High | Reduced | - | p < 0.05 |
Data is compiled from Hoshino et al., 2020. Survival and onset are estimated from graphical representations.
Experimental Protocols
Animal Model
The most commonly used animal model for these studies is the transgenic mouse line B6SJL-Tg(SOD1*G93A)1Gur/J, which expresses a mutant human SOD1 gene, recapitulating key features of familial ALS.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final concentration of 5 mg/kg in a 100 µL injection volume for a 25g mouse, prepare a working solution.
-
The final vehicle composition should be 10% DMSO and 10% Cremophor EL in sterile saline.
-
To prepare the working solution, first mix the required volume of the this compound stock solution with Cremophor EL.
-
Add sterile saline to the desired final volume.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter before injection.
Administration Protocol
Procedure:
-
Treatment is initiated at a presymptomatic stage, typically around 8 weeks of age for SOD1 G93A mice.
-
Administer this compound at a dosage of 5 mg/kg body weight.
-
The route of administration is intraperitoneal (i.p.) injection.
-
Injections are performed once every seven days.
-
Continue the treatment for the duration of the study, monitoring the animals for disease onset, progression, and survival.
References
- 1. 低酸素による細胞死を抑制する天然化合物this compoundによる家族性筋萎縮性側索硬化症モデルの神経保護効果 | NDL Search | National Diet Library [ndlsearch.ndl.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine 6-Deoxyjacareubin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activities of 6-Deoxyjacareubin, a natural compound with demonstrated neuroprotective, anticancer, and antibacterial properties. The included methodologies and data will guide researchers in pharmacology, drug discovery, and related fields in assessing its therapeutic potential.
Neuroprotective Activity Against Hypoxia-Induced Cell Death
This compound has been identified as a potent inhibitor of hypoxia-induced cell death, suggesting its therapeutic potential for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1] The following assay can be used to quantify its neuroprotective effects in a cell-based model of hypoxia.
Quantitative Data Summary
| Parameter | Cell Line | Condition | Result | Reference |
| Neuroprotection | - | Hypoxia-induced cell death | Inhibits cell death | [1] |
| Mechanism | - | Hypoxia | Modulates hypoxia signaling pathways | [1] |
Experimental Protocol: Hypoxia-Induced Neurotoxicity Assay
This protocol outlines a method to induce hypoxia in a neuronal cell line and assess the protective effects of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hypoxia-inducing agent (e.g., CoCl₂, or use of a hypoxic chamber)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period.
-
Induction of Hypoxia:
-
Chemical Induction: Add a hypoxia-mimicking agent like cobalt chloride (CoCl₂) to the cell culture medium and incubate for 24-48 hours.
-
Hypoxic Chamber: Place the cell culture plates in a hypoxic chamber with low oxygen concentration (e.g., 1% O₂) for the desired duration.
-
-
Cell Viability Assessment (MTT Assay):
-
After the hypoxia incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, normoxic) cells.
Signaling Pathway and Workflow
The neuroprotective effect of this compound is linked to the modulation of hypoxia signaling pathways. Under hypoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the transcription of genes that can lead to apoptosis. This compound may interfere with this cascade. Another potential pathway involved in protection against hypoxic injury is the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.
Figure 1. Hypothesized mechanism of this compound in hypoxia.
Anticancer Activity and Protein Kinase C (PKC) Inhibition
This compound has demonstrated moderate inhibitory activity against the human hepatocellular carcinoma cell line QGY-7703 and is suggested to be an inhibitor of Protein Kinase C (PKC).[2]
Quantitative Data Summary
| Parameter | Cell Line | Result | Reference |
| IC50 | QGY-7703 | 9.65 µM | [2] |
| Target | - | Protein Kinase C (PKC) | [2] |
Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Activity
Materials:
-
QGY-7703 human hepatocellular carcinoma cell line
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed QGY-7703 cells in a 96-well plate and allow for overnight attachment.
-
Compound Incubation: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to solubilize the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Experimental Protocol: In-Cell PKC Activity Assay
This protocol provides a general framework for assessing PKC inhibition within a cellular context.
Materials:
-
Cancer cell line (e.g., QGY-7703)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Cell lysis buffer
-
PKC kinase activity assay kit (commercial kits are available)
-
Phospho-PKC substrate antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Culture cells and treat with this compound for a specified time.
-
PKC Activation: Stimulate the cells with a PKC activator like PMA for a short period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a phosphorylated PKC substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of PKC substrate phosphorylation. A decrease in phosphorylation in the presence of this compound indicates PKC inhibition.
Signaling Pathway and Workflow
PKC is a crucial node in signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway. Inhibition of PKC by this compound could lead to the downregulation of this pathway, resulting in reduced cancer cell proliferation and survival.
Figure 2. This compound's potential inhibition of the PKC pathway.
Antibacterial Activity
This compound has been shown to possess weak antibacterial activity against the Gram-positive bacterium Bacillus subtilis.[3]
Quantitative Data Summary
| Parameter | Bacterium | Result | Reference |
| MIC | Bacillus subtilis | 156.25 ppm | [3] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacillus subtilis strain
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
-
Plate shaker/incubator
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the bacterial growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of Bacillus subtilis to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, add a viability indicator like resazurin and observe the color change.
-
-
Controls: Include positive (bacteria only) and negative (medium only) controls.
Experimental Workflow
Figure 3. Workflow for determining the MIC of this compound.
References
6-Deoxyjacareubin: A Potential Neuroprotective Agent for Neurodegenerative Diseases
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in the field of neurodegeneration.
Introduction: 6-Deoxyjacareubin is a naturally occurring small molecule that has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative disease, particularly amyotrophic lateral sclerosis (ALS).[1] This compound has been shown to ameliorate disease progression, improve motor function, reduce motor neuron loss, and suppress glial activation in a familial ALS mouse model.[1] The primary mechanism of action is believed to be through the modulation of hypoxia signaling pathways and the mitigation of oxidative stress.[1][2] These application notes provide a summary of the key findings and detailed protocols for researchers interested in investigating the therapeutic potential of this compound.
Data Presentation
Table 1: Effects of this compound on Disease Progression and Survival in SOD1G93A Mice [2]
| Treatment Group | Onset of Disease (days) | Survival Time (days) |
| SOD1G93A + Vehicle | 110.7 ± 8.3 | 162.2 ± 3.8 |
| SOD1G93A + this compound | 116.8 ± 9.2 | 178.0 ± 7.0* |
*p < 0.05 compared to vehicle-treated SOD1G93A mice. Data are presented as mean ± SEM.
Table 2: Neuroprotective Effects of this compound in End-Stage SOD1G93A Mice [2][3][4]
| Parameter | Wild-Type (WT) + Vehicle | SOD1G93A + Vehicle | SOD1G93A + this compound |
| Motor Neuron Count (per ventral horn section) | 15.2 ± 0.8 | 6.5 ± 0.7 | 10.1 ± 0.9** |
| GFAP Fluorescence Intensity (A.U.) | 1.00 ± 0.12 | 2.58 ± 0.21 | 1.85 ± 0.15* |
| Iba1 Fluorescence Intensity (A.U.) | 1.00 ± 0.11 | 2.89 ± 0.25*** | 2.11 ± 0.19** |
***p < 0.001, **p < 0.01, *p < 0.05 compared to WT + Vehicle or as indicated. Data are presented as mean ± SEM. A.U. = Arbitrary Units.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of ALS.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating the Effects of 6-Deoxyjacareubin on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxyjacareubin is a natural xanthone compound that has garnered scientific interest for its neuroprotective properties.[1] Studies have indicated its potential to mitigate hypoxia-induced cell death, largely attributed to its capacity to inhibit the production of reactive oxygen species (ROS).[1] Given the central role of mitochondria in both ROS production and cellular metabolism, understanding the impact of this compound on mitochondrial function is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a framework for investigating the effects of this compound on key aspects of mitochondrial function. The protocols outlined below describe methods for assessing mitochondrial membrane potential, reactive oxygen species production, and cellular ATP levels.
Data Presentation
Comprehensive analysis of this compound's effect on mitochondrial bioenergetics is essential. Below are template tables illustrating how to present quantitative data from key experiments. These tables are designed for clarity and ease of comparison.
Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Treatment Group | Concentration (µM) | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., Rotenone) | 1 |
Table 2: Effect of this compound on Cellular ATP Levels
| Treatment Group | Concentration (µM) | ATP Level (RLU) | ATP Concentration (µM) | % of Vehicle Control |
| Vehicle Control | 0 | 100% | ||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control (e.g., Oligomycin) | 1 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio | % of Vehicle Control |
| Vehicle Control | 0 | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., FCCP) | 10 |
Table 4: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MitoSOX) | % of Vehicle Control |
| Vehicle Control | 0 | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Antimycin A) | 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XFe96 Extracellular Flux Analyzer to measure the oxygen consumption rate, a key indicator of mitochondrial respiration.[2][3]
Materials:
-
Seahorse XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
This compound
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Prepare Compound Plate: Prepare a utility plate with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound at desired concentrations.
-
Assay Execution:
-
Remove cell culture medium from the cell plate and wash with the prepared Seahorse assay medium.
-
Add fresh assay medium to each well.
-
Place the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay.
-
Load the sensor cartridge and the utility plate into the Seahorse XFe96 Analyzer.
-
Initiate the calibration and assay protocol. The instrument will measure baseline OCR before sequentially injecting this compound (or vehicle), oligomycin, FCCP, and finally rotenone/antimycin A.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]
Seahorse XF Mito Stress Test Workflow.
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels.
Materials:
-
Luminometer
-
Opaque 96-well plates
-
ATP Assay Kit (containing luciferase, D-luciferin, and ATP standards)
-
Cell lysis buffer
-
This compound
-
Cells of interest
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
ATP Standard Curve Preparation: Prepare a series of ATP standards in the same buffer as the samples.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
ATP Reaction: Add the ATP detection reagent (containing luciferase and D-luciferin) to each well containing cell lysate or ATP standard.
-
Luminescence Measurement: Immediately measure the luminescence in a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the ATP concentration in the experimental samples using the standard curve.
Cellular ATP Quantification Workflow.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol details the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
Fluorescence microscope or flow cytometer
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Cells of interest
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips (for microscopy) or in culture plates (for flow cytometry) and treat with this compound at various concentrations.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging or Flow Cytometry:
-
Microscopy: Mount the coverslips and immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol describes the use of a fluorescent probe, such as MitoSOX Red, to specifically detect mitochondrial superoxide.
Materials:
-
Fluorescence microscope or flow cytometer
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
This compound
-
Cells of interest
-
Antimycin A (as a positive control for ROS production)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
MitoSOX Staining:
-
Prepare a working solution of MitoSOX Red in HBSS.
-
Remove the treatment medium and wash the cells.
-
Incubate the cells with the MitoSOX working solution at 37°C for 10-30 minutes, protected from light.
-
-
Washing: Wash the cells with warm HBSS to remove unbound probe.
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set for red fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the fluorescence intensity.
-
-
Data Analysis: Measure the mean fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
Signaling Pathway Visualization
The following diagram illustrates the potential mechanism of action of this compound in the context of mitochondrial function and cellular stress.
Potential Mechanism of this compound.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Deoxyjacareubin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 6-Deoxyjacareubin in cell culture experiments. This natural compound has been identified as an inhibitor of hypoxia-induced cell death, operating through a non-apoptotic pathway, making it a compound of interest for neuroprotection and other cytoprotective research areas.
Compound Information
-
Name: this compound
-
CAS Number: 13395-23-6
-
Molecular Formula: C₁₈H₁₄O₅
-
Molecular Weight: 310.3 g/mol
-
Properties: this compound is a hydrophobic compound.
Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported in the public literature, studies have demonstrated its protective effects against hypoxia-induced cell death at various concentrations. The following table summarizes the effective concentrations observed in different cell lines.
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| HEK293T | Cell Viability (Hypoxia) | 1 - 10 µM | Inhibition of hypoxia-induced cell death |
| HT1080 | Cell Viability (Hypoxia) | 1 - 10 µM | Inhibition of hypoxia-induced cell death |
| Neuro2a | Cell Viability (Hypoxia) | 1 - 10 µM | Inhibition of hypoxia-induced cell death |
| MO3.13 | Cell Viability (Hypoxia) | 1 - 10 µM | Inhibition of hypoxia-induced cell death |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This protocol is designed to assess the effect of this compound on cell viability, particularly its protective effect against hypoxia-induced cell death.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
Hypoxia-inducing agent (e.g., CoCl₂) or a hypoxic chamber
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Treatment:
-
For normoxic conditions, replace the old medium with the medium containing different concentrations of this compound or vehicle control.
-
For hypoxic conditions, co-treat the cells with the this compound dilutions and a hypoxia-inducing agent (e.g., CoCl₂) or place the plate in a hypoxic chamber (e.g., 1% O₂).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with this compound.
Apoptosis Assay using Annexin V Staining
This protocol helps determine if the observed cell death occurs via apoptosis. Based on existing literature, this compound is not expected to inhibit apoptosis.
Materials:
-
Cells of interest
-
6- or 12-well plates
-
This compound stock solution
-
Apoptosis-inducing agent (e.g., Staurosporine) as a positive control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6- or 12-well plates and allow them to adhere. Treat the cells with this compound, vehicle control, or a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. Gently trypsinize the adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Logical Flow for Interpreting Annexin V/PI Staining
Caption: Decision tree for Annexin V/PI flow cytometry results.
Western Blot Analysis
This protocol can be used to investigate the effect of this compound on the protein expression levels of key signaling molecules, such as those involved in the HIF-1α and Nrf2 pathways.
Materials:
-
Cells of interest
-
6-well plates or 10 cm dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Signaling Pathways
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in cellular adaptation to low oxygen. This compound is known to modulate hypoxia signaling pathways.
Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: The Nrf2 antioxidant response pathway.
Application Notes and Protocols for the Analytical Determination of 6-Deoxyjacareubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxyjacareubin is a naturally occurring pyranoxanthone found in plants of the Calophyllum genus, such as Calophyllum inophyllum. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anticancer, and antibacterial properties. As research into the therapeutic potential of this compound progresses, the need for standardized and validated analytical methods for its quantification in various matrices becomes increasingly critical.
These application notes provide a comprehensive overview of the analytical standards, sample preparation protocols, and chromatographic methods for the analysis of this compound. The information is intended to guide researchers in developing robust and reliable analytical workflows for quality control, pharmacokinetic studies, and other research applications.
Analytical Standards
The availability of a reliable analytical standard is a prerequisite for accurate quantification. While a certified reference material (CRM) with specified purity and concentration for this compound is not widely documented, analytical grade standards can be sourced from specialized chemical suppliers. It is imperative to obtain a certificate of analysis (CoA) detailing the purity of the standard to ensure the accuracy of quantitative measurements.
Experimental Protocols
Sample Preparation: Extraction of this compound from Calophyllum Species
The following protocol describes a general procedure for the extraction of this compound from plant material, which can be optimized based on the specific matrix and laboratory equipment.
Materials and Equipment:
-
Air-dried and powdered plant material (e.g., stem bark of Calophyllum inophyllum)
-
Hexane
-
Chloroform
-
Methanol
-
Soxhlet apparatus or maceration equipment
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Analytical balance
-
Filtration apparatus
Protocol:
-
Defatting: Weigh an appropriate amount of the powdered plant material. To remove non-polar constituents, first perform an extraction with hexane using either maceration or a Soxhlet apparatus. Discard the hexane extract.
-
Xanthone Extraction: Air-dry the defatted plant material. Subsequently, perform a sequential extraction with chloroform and then methanol. The xanthone fraction, including this compound, is typically found in these extracts.
-
Concentration: Concentrate the chloroform and methanol extracts separately using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Fractionation (Optional): For cleaner samples, the crude extracts can be further purified using silica gel column chromatography. The column is typically eluted with a gradient of hexane, chloroform, and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Sample for Analysis: The dried extract or purified fraction is then reconstituted in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for chromatographic analysis.
Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |
| Gradient | Optimized based on separation of target analyte from matrix |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at 254 nm, 280 nm, and 320 nm for optimization |
| Injection Volume | 10-20 µL |
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. (Repeatability, Intermediate Precision) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Quantitative Data for Related Xanthones (for reference):
The following table summarizes quantitative data from validated HPLC methods for other xanthones, which can serve as a benchmark during the development of a method for this compound.
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| α-Mangostin | 0.2 - 200 | 0.06 - 0.12 | 0.14 - 0.37 | |
| Xanthone | 0.4 - 2.5 | - | - | [1] |
| 3-Methoxyxanthone | 1.0 - 5.8 | - | - | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. The development of an LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Triple quadrupole or high-resolution mass spectrometer
-
Data acquisition and processing software
Method Development Workflow:
-
Compound Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and optimize fragmentation to identify suitable product ions.
-
MRM Transition Selection: Select the most intense and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation: Develop an LC method (similar to the HPLC-UV method) to achieve good peak shape and separation from matrix components.
-
Method Validation: Validate the method for the same parameters as the HPLC-UV method, with the addition of assessing matrix effects.
Workflow for LC-MS/MS Method Development
Caption: Workflow for developing a quantitative LC-MS/MS method.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways. Understanding these interactions is crucial for drug development and mechanistic studies.
Protein Kinase C (PKC) Inhibition
This compound is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC is a promising strategy for cancer therapy. While the specific isoform selectivity of this compound is not fully elucidated, related compounds have shown differential effects on various PKC isotypes.[2]
Simplified PKC Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the PKC signaling pathway by this compound.
Modulation of Hypoxia-Inducible Factor (HIF) Pathway
This compound has been identified as a compound that can protect against hypoxia-induced cell death, suggesting a modulatory role in the Hypoxia-Inducible Factor (HIF) signaling pathway. HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.
Simplified HIF-1α Signaling Pathway
Caption: The role of HIF-1α in cellular response to oxygen levels.
Conclusion
The analytical methods and protocols outlined in these application notes provide a foundation for the reliable quantification of this compound. Due to the limited availability of specific validated methods and certified reference materials for this compound, researchers are encouraged to perform thorough in-house method development and validation. The provided information on related xanthones can serve as a valuable starting point. Furthermore, a deeper understanding of the molecular interactions of this compound within key signaling pathways will be instrumental in advancing its development as a potential therapeutic agent.
References
Application Notes and Protocols for High-Throughput Screening of 6-Deoxyjacareubin and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Deoxyjacareubin is a naturally occurring xanthenoid compound that has demonstrated significant potential as a neuroprotective agent by preventing hypoxia-induced cell death.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel compounds with similar bioactivity. The provided methodologies focus on cell-based assays to assess cytoprotection against hypoxic damage. Additionally, we describe the key signaling pathways believed to be modulated by this compound, offering a framework for mechanistic studies.
Introduction
Hypoxia, or reduced oxygen availability, is a critical factor in the pathophysiology of numerous diseases, including ischemic stroke, neurodegenerative disorders like amyotrophic lateral sclerosis (ALS), and cancer.[1] Consequently, the identification of small molecules that can protect cells from hypoxic damage is a key objective in drug discovery. This compound has emerged as a promising lead compound due to its ability to ameliorate neurodegeneration in preclinical models by modulating hypoxia signaling pathways.[1][2] Furthermore, it has been shown to exhibit inhibitory activity against certain cancer cell lines and may act as a Protein Kinase C (PKC) inhibitor.[3]
High-throughput screening provides a robust platform for the rapid evaluation of large compound libraries to identify novel chemical entities with desired biological activities.[4] The protocols outlined herein are designed for an HTS format to screen for compounds that, like this compound, offer protection against hypoxia-induced cell death.
Data Presentation
The following table summarizes the known quantitative data for this compound. It is anticipated that HTS campaigns will generate more extensive datasets, which can be tabulated in a similar fashion for comparative analysis.
| Compound | Biological Activity | Assay System | IC50 / EC50 | Reference |
| This compound | Inhibition of cell proliferation | QGY-7703 human hepatocellular carcinoma cell line | 9.65 µM | [3] |
| This compound | Neuroprotection against hypoxia | To be determined experimentally | - | |
| This compound | Antibacterial activity (MIC) | Bacillus subtilis | 156.25 ppm | [5] |
Signaling Pathways
This compound is proposed to exert its cytoprotective effects through the modulation of cellular responses to hypoxia. The primary pathway implicated in this response is the Hypoxia-Inducible Factor 1 (HIF-1) signaling cascade. Furthermore, given the evidence of PKC inhibition, the interplay between PKC and HIF-1 signaling is also of significant interest.
Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) utilize oxygen to hydroxylate HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[1][6][7] Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[6] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][3][6]
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Hypoxia-inducible factor 1 (HIF-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Isoforms Differentially Regulate Hypoxia-Inducible Factor-1α Accumulation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia signaling in human diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Deoxyjacareubin
Welcome to the technical support center for the synthesis of 6-Deoxyjacareubin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this pyranoxanthone. Below you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and visualizations of the synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound, focusing on key reaction steps such as prenylation, Claisen rearrangement, cyclization, and demethylation.
1. Low Yield during ortho-Prenylation of the Phenolic Precursor
-
Question: I am getting a low yield of the desired ortho-prenylated phenol and a mixture of byproducts. What are the common causes and how can I improve the selectivity?
-
Answer: Low yields and lack of selectivity in the ortho-prenylation of phenols are common challenges. The primary competing reactions are para-prenylation, bis-prenylation, and O-prenylation.[1] The choice of solvent, base, and prenylating agent is crucial for directing the reaction towards the desired ortho product.
-
Troubleshooting Tips:
-
Protecting Groups: If your starting phenol has multiple hydroxyl groups, consider using protecting groups to block other reactive sites.
-
Solvent Effects: The polarity of the solvent can influence the C- vs. O-alkylation ratio. Non-polar solvents often favor C-alkylation.
-
Base Selection: The choice of base can affect the reactivity of the phenoxide ion. Weaker bases may lead to more selective C-alkylation.
-
Lewis Acid Catalysis: The use of a Lewis acid can promote the Fries rearrangement of any O-prenylated byproduct back to the C-prenylated product.
-
-
2. Incomplete or Low-Yielding Claisen Rearrangement
-
Question: My Claisen rearrangement of the prenyl aryl ether to the ortho-prenylated phenol is sluggish and gives a poor yield. How can I drive the reaction to completion?
-
Answer: The Claisen rearrangement is a thermally driven pericyclic reaction, and achieving optimal conditions is key to its success. High temperatures are often required, which can sometimes lead to decomposition.[1]
-
Troubleshooting Tips:
-
Temperature Optimization: Carefully optimize the reaction temperature. While higher temperatures favor the rearrangement, they can also lead to side reactions. A stepwise increase in temperature might be necessary.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for Claisen rearrangements.
-
Lewis Acid Catalysis: Lewis acids such as Eu(fod)₃ can catalyze the Claisen rearrangement, allowing for lower reaction temperatures and improved yields.[2]
-
Solvent Choice: High-boiling, non-polar solvents are generally preferred for thermal Claisen rearrangements.
-
-
3. Formation of Dihydrobenzofuran Byproduct during Cyclization
-
Question: During the cyclization of the prenylated xanthone to form the pyran ring, I am observing the formation of a dihydrobenzofuran derivative as a major byproduct. How can I favor the formation of the desired pyranoxanthone?
-
Answer: The formation of a five-membered dihydrobenzofuran ring can sometimes compete with the desired six-membered pyran ring formation, particularly if the reaction proceeds via an intramolecular cyclization of a hydroxy and prenyl group.[3]
-
Troubleshooting Tips:
-
Dehydrogenation Strategy: A common and effective method to form the pyran ring is the dehydrogenation of a dihydropyran precursor using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a non-polar solvent like dry dioxane.[4] This two-step approach (cyclization to the dihydropyran followed by dehydrogenation) can offer better control and higher yields of the pyranoxanthone.
-
Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of the thermodynamically more stable dihydrobenzofuran byproduct.
-
-
4. Incomplete Demethylation of Methoxy Groups
-
Question: The final demethylation step to yield the free hydroxyl groups of this compound is not going to completion. What are some effective demethylation methods for pyranoxanthones?
-
Answer: Demethylation of sterically hindered methoxy groups on a xanthone core can be challenging. The choice of demethylating agent is critical to achieve complete conversion without affecting other sensitive functional groups.
-
Troubleshooting Tips:
-
Boron Tribromide (BBr₃): This is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent.
-
Trimethylsilyl Iodide (TMSI): TMSI is another effective reagent for demethylation and can sometimes offer milder reaction conditions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent degradation of the product.
-
-
Experimental Protocols
Table 1: Summary of Key Reaction Conditions for Pyranoxanthone Synthesis
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Ortho-Prenylation | Phenol, Prenyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | 30-50% | [1] |
| Claisen Rearrangement | Prenyl aryl ether, High temperature (180-220 °C) or Lewis Acid (e.g., Eu(fod)₃), Solvent (e.g., 1,2-dichlorobenzene) | 60-80% | [2] |
| Dihydropyran Ring Formation | Prenylated Xanthone, Formic Acid, Reflux | 70-90% | Adapted from general pyranoxanthone syntheses |
| Dehydrogenation to Pyran Ring | Dihydropyranoxanthone, DDQ, Dry Dioxane, Reflux | 80-95% | [4] |
| Demethylation | Methoxy-pyranoxanthone, BBr₃, CH₂Cl₂, -78 °C to rt | 70-90% | Adapted from general xanthone demethylations |
Protocol 1: Europium-Catalyzed Claisen Rearrangement[2]
-
To a solution of the prenyl aryl ether (1 equivalent) in 1,2-dichloroethane, add Eu(fod)₃ (0.1 equivalents).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the ortho-prenylated phenol.
Protocol 2: Dehydrogenation of Dihydropyranoxanthone with DDQ[4]
-
Dissolve the dihydropyranoxanthone (1 equivalent) in dry dioxane.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and filter to remove the precipitated hydroquinone.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the pyranoxanthone.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic for Low Prenylation Yield
Caption: A decision-making diagram for troubleshooting low prenylation yields.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 6-Deoxyjacareubin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Deoxyjacareubin in in vitro experiments. Given its lipophilic nature, successfully dissolving and maintaining the stability of this compound in aqueous cell culture media is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. Below is a summary of its key characteristics.
| Property | Value | Implication for Solubility |
| Molecular Weight | ~310.3 g/mol | Moderate molecular size. |
| XLogP3 | 3.7[1] | Indicates high lipophilicity ("grease-ball" molecule), predicting poor aqueous solubility. |
| Hydrogen Bond Donors | 2[1] | Fewer hydrogen bond donors contribute to lower water solubility. |
| Hydrogen Bond Acceptors | 5[1] | A moderate number of hydrogen bond acceptors may offer some interaction with polar solvents. |
| Compound Class | Xanthone | Xanthones are often poorly soluble in water.[2][3] |
Troubleshooting Guide: Addressing Common Solubility Issues
This guide is designed in a question-and-answer format to directly tackle specific problems you may face when working with this compound in the lab.
Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
A1: Direct dissolution of this compound in aqueous media is not recommended due to its high lipophilicity. You will need to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO): This is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.[4]
-
Ethanol: Another viable option, though it may be more volatile and potentially more cytotoxic at higher concentrations.[4]
-
Acetone: Can be used for initial solubilization, especially for xanthones, but care must be taken due to its high volatility and potential for cell toxicity.[2]
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO (or your chosen organic solvent) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the tube at a high speed to pellet any remaining solids and carefully transfer the supernatant to a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue with highly lipophilic compounds. Here are several strategies to mitigate this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.[4]
-
Serial Dilutions: Instead of adding the concentrated stock solution directly to your final culture volume, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vortexing During Dilution: When adding the stock solution or a diluted solution to the final volume of media, vortex or gently pipette up and down immediately to ensure rapid and uniform dispersion.
-
Pre-warming the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
dot
References
Technical Support Center: Optimizing 6-Deoxyjacareubin Extraction from Vismia latifolia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the extraction of 6-Deoxyjacareubin from Vismia latifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a natural xanthone compound that has been isolated from the leaves of Vismia latifolia.[1] It is of significant research interest due to its potential therapeutic properties, including neuroprotective effects in models of familial amyotrophic lateral sclerosis (ALS) and antibacterial activity.[2][3]
Q2: Which part of the Vismia latifolia plant is the best source for this compound?
A2: Current literature indicates that this compound has been successfully isolated from the leaves of Vismia latifolia.[1]
Q3: What are the general steps involved in the extraction of this compound?
A3: The general workflow for extracting this compound involves:
-
Sample Preparation: Collection, drying, and grinding of Vismia latifolia leaves.
-
Extraction: Using a suitable solvent and extraction technique to isolate the compound from the plant matrix.
-
Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.
-
Identification and Quantification: Using analytical methods like HPLC, LC-MS, and NMR to confirm the presence and determine the purity and yield of the compound.
Q4: What are some common challenges in extracting xanthones like this compound?
A4: Common challenges include low extraction yields, co-extraction of undesirable compounds, degradation of the target compound during extraction, and the formation of emulsions during liquid-liquid partitioning steps.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent selection. 2. Suboptimal extraction time or temperature. 3. Inefficient extraction method. 4. Poor quality of plant material. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). For xanthones, solvents of intermediate polarity like acetone and ethanol have proven effective.[5] 2. Parameter Optimization: Systematically vary the extraction time and temperature. For heat-sensitive compounds, lower temperatures for longer durations or non-thermal methods like ultrasound-assisted extraction are preferable. 3. Method Selection: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time and solvent consumption.[2] 4. Plant Material Quality: Ensure the plant material is properly dried, finely powdered, and stored in a cool, dark, and dry place to prevent degradation of secondary metabolites. |
| Co-extraction of Impurities (e.g., chlorophyll, waxes) | 1. Use of a non-selective solvent. 2. Extraction from fresh (undried) plant material. | 1. Solvent Polarity: Use a non-polar solvent like hexane to first "de-fat" the plant material before extracting with a more polar solvent. 2. Pre-processing: Ensure the plant material is thoroughly dried before extraction. |
| Formation of Emulsion during Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like compounds in the extract. | 1. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking.[4] 2. Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution) or a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. |
| Degradation of this compound | 1. Exposure to high temperatures. 2. Exposure to light. 3. Presence of oxidative enzymes. | 1. Temperature Control: Use low-temperature extraction methods and evaporate solvents under reduced pressure (e.g., using a rotary evaporator). 2. Light Protection: Conduct the extraction and store the extracts in amber-colored glassware or protect them from light. 3. Enzyme Deactivation: Consider blanching the fresh plant material before drying to deactivate enzymes. |
| Inconsistent Extraction Results | 1. Variability in plant material. 2. Inconsistent experimental conditions. | 1. Standardize Plant Material: Use plant material from the same batch, collected at the same time and from the same location if possible. 2. Standard Operating Procedures (SOPs): Maintain a detailed and consistent protocol for all extractions, carefully controlling all parameters. |
Experimental Protocols
Note: The following protocols are generalized based on the extraction of xanthones from other plant sources and should be optimized for Vismia latifolia.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the leaves of Vismia latifolia in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 30-60 minutes). A study on another xanthone source found optimal conditions to be 33°C for 30 minutes.[2]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue twice more with the same solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Purification (General Approach):
-
The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the relevant fractions and recrystallize to obtain the pure compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation:
-
Prepare the dried and powdered Vismia latifolia leaves as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered plant material in a microwave extraction vessel.
-
Add 100 mL of 70% ethanol (solvent and its concentration should be optimized).
-
Set the microwave power (e.g., 300-500 W) and irradiation time (e.g., 2-5 minutes).
-
-
Filtration and Concentration:
-
Allow the mixture to cool, then filter and concentrate as described in Protocol 1.
-
-
Purification:
-
Follow the general purification approach outlined in Protocol 1.
-
Quantitative Data Presentation
Table 1: Example Comparison of Xanthone Extraction Methods (Data from Mangosteen Pericarp)
| Extraction Method | Solvent | Temperature (°C) | Time | Xanthone Yield (mg/g of dry material) | Reference |
| Maceration | 80% Ethanol | 33 | 2 hours | 0.0565 | [2] |
| Soxhlet Extraction | 80% Ethanol | Boiling Point | 2 hours | 0.1221 | [2] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 33 | 0.5 hours | 0.1760 | [2] |
| Subcritical Water Extraction | Water | 180 | 150 min | 34 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low extraction yield.
Hypoxia Signaling Pathway
Caption: Simplified overview of the Hypoxia Inducible Factor (HIF) signaling pathway.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Large-Scale 6-Deoxyjacareubin Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of 6-Deoxyjacareubin, a promising natural product belonging to the xanthone class, presents a unique set of challenges for researchers and chemical engineers. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during production, offering detailed frequently asked questions (FAQs) and in-depth experimental protocols to facilitate a smoother and more efficient scale-up process.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face hurdles in reaction efficiency, product purity, and consistent yields when transitioning from laboratory-scale synthesis to large-scale production of this compound. This guide addresses the most pressing concerns in a practical question-and-answer format.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-001 | Low reaction yield during Friedel-Crafts acylation. | - Incomplete reaction due to insufficient mixing.[1][2]- Degradation of starting materials or product.- Suboptimal reaction temperature or time.[1] | - Ensure vigorous and efficient stirring, especially with viscous reaction mixtures.- Use fresh, high-purity reagents and consider performing the reaction under an inert atmosphere.- Optimize temperature and reaction time through small-scale trials. |
| SYN-002 | Formation of significant side products. | - Non-selective acylation at undesired positions on the phenol counterpart.- Presence of impurities in starting materials. | - Use protecting groups on the phenol to direct the acylation to the desired position.- Purify all starting materials to >99% purity before use. |
| PUR-001 | Difficulty in purifying this compound from reaction mixture. | - Co-elution with structurally similar impurities during chromatography.- Product precipitation during extraction. | - Employ multi-step purification, such as a combination of column chromatography and recrystallization.[3][][5]- Optimize the solvent system for liquid-liquid extraction to ensure the product remains in the desired phase. |
| SCA-001 | Inconsistent product quality and crystal form upon scale-up. [1] | - Poor heat transfer in larger reactors leading to localized overheating.[1][6][7]- Changes in mixing dynamics affecting reaction kinetics.[1][2][7] | - Implement controlled heating and cooling systems in the reactor.- Adjust stirring speed and impeller design to mimic the mixing conditions of the small-scale reaction.[1] |
| STA-001 | Product degradation during storage. | - Sensitivity to light, air, or temperature. | - Store the final product in amber-colored, airtight containers under refrigeration or in a desiccator. |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a xanthone derivative. The synthesis of xanthones typically involves the condensation of a salicylic acid derivative with a phenol counterpart, often catalyzed by a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[8][9]
Q2: What are the critical parameters to control during the scale-up of the synthesis?
A2: Key parameters to monitor and control during scale-up include temperature, mixing efficiency, reaction time, and the rate of reagent addition.[1][2][6][7] Inadequate control of these parameters can lead to reduced yield, increased impurity formation, and inconsistent product quality.[1]
Q3: What are the most effective methods for purifying large quantities of this compound?
A3: For large-scale purification, a combination of techniques is often most effective.[5] This may include initial purification by column chromatography followed by recrystallization to obtain a highly pure product.[3][] High-Performance Liquid Chromatography (HPLC) can be used for final polishing if exceptionally high purity is required.[3][5]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocols
The following protocols provide a general framework for the key stages of this compound synthesis and purification. These should be optimized for specific laboratory and equipment conditions.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Objective: To synthesize this compound through the condensation of a substituted salicylic acid and a phenol derivative.
Materials:
-
Substituted salicylic acid derivative
-
Substituted phenol derivative
-
Eaton's reagent (P₂O₅ in CH₃SO₃H)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the salicylic acid derivative and the phenol derivative in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Eaton's reagent to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography and Recrystallization
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure: Part A: Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator.
Part B: Recrystallization
-
Dissolve the partially purified product from the column chromatography in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizing the Workflow
To aid in understanding the production process, the following diagrams illustrate the key workflows.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A typical purification workflow for this compound.
Caption: A logical flow for troubleshooting common production issues.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. reddit.com [reddit.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 5. books.rsc.org [books.rsc.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 8. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing degradation of 6-Deoxyjacareubin during storage
Technical Support Center: 6-Deoxyjacareubin Stability
Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. The following guidance is based on the established principles of stability for related polyphenolic and xanthone compounds. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: Like many polyphenolic compounds, this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are:
-
Light Exposure: UV and visible light can induce photolytic degradation. Storing samples in the dark is crucial.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[2][3][4]
-
pH: Extreme pH conditions, particularly alkaline environments, can lead to hydrolysis and oxidative degradation of polyphenols.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when exposed to light or heat.
-
Solvent Choice: The solvent used to dissolve this compound can impact its stability. Protic solvents and those containing impurities can promote degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Recommended Temperature | Atmosphere | Light Condition |
| Solid (Powder) | -20°C or lower | Inert gas (Argon or Nitrogen) | In the dark (amber vial) |
| In Solution | -80°C | Inert gas (Argon or Nitrogen) | In the dark (amber vial) |
For solutions, it is advisable to use a high-purity, anhydrous solvent. If possible, prepare fresh solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be assessed through a combination of visual and analytical methods:
-
Visual Inspection: A color change in the solid or solution can be an initial indicator of degradation.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of a sample. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound indicates degradation. A stability-indicating HPLC method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products.
-
UV-Vis Spectroscopy: A change in the absorption spectrum may indicate structural changes due to degradation.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Verify the purity of the stock solution using HPLC. |
| Inconsistent experimental results. | Inconsistent sample handling leading to variable degradation. | Standardize sample preparation and handling procedures. Minimize exposure to light and elevated temperatures during experiments. Use a consistent, high-purity solvent. |
| Appearance of new peaks in HPLC analysis. | Sample degradation. | Review storage conditions. If in solution, consider the compatibility of the solvent and the pH of the medium. Perform a forced degradation study to identify potential degradation products. |
Quantitative Data on Polyphenol Stability
The following table summarizes the stability of various polyphenolic compounds under different storage conditions, which can serve as a general guide for this compound.
| Compound Class | Condition | Duration | Degradation/Loss | Source |
| Anthocyanins | 24°C | 12 months | High degradation | [4] |
| Anthocyanins | -20°C | 12 months | 5.5% - 36.5% loss | [4] |
| Proanthocyanidins | 24°C | 12 months | Most stable group | [2] |
| General Phenolics | Sunlight (23°C) | Not specified | Up to 53% decrease in TPC | [1] |
| General Phenolics | 40°C (in dark) | Not specified | Significant degradation | [1] |
| α-Mangostin (Xanthone) | Alkaline Hydrolysis | Not specified | Significant decrease | [5] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)
-
pH meter
-
Incubator or oven
-
Photostability chamber
-
Amber vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for a defined period, monitoring frequently as degradation can be rapid.[5]
-
Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, incubate an aliquot of the stock solution at the same temperature.
-
Dissolve the solid sample and analyze both by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and an aliquot of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
4. Analysis:
-
For each time point and condition, inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
-
Calculate the percentage of degradation.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ives-openscience.eu [ives-openscience.eu]
- 4. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Xanthone Formulations
Disclaimer: Direct experimental data on enhancing the bioavailability of 6-Deoxyjacareubin is limited in current scientific literature. This guide provides comprehensive support based on established methodologies and data from structurally similar and well-researched xanthones (e.g., α-mangostin, γ-mangostin) and other poorly soluble flavonoids. These principles and troubleshooting steps are directly applicable to challenges that researchers may encounter with this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when developing formulations for poorly soluble xanthones.
| Question | Answer |
| Why is the oral bioavailability of many xanthones, like this compound, typically low? | Low oral bioavailability is primarily due to poor aqueous solubility, which limits the dissolution rate in gastrointestinal fluids—a prerequisite for absorption.[1][2] Additionally, some compounds may have low intestinal permeability or be subject to extensive first-pass metabolism in the gut wall and liver.[3][4] |
| What are the most common formulation strategies to enhance the bioavailability of these compounds? | Key strategies include: 1) Particle size reduction (micronization/nanonization) to increase surface area[5][6]; 2) Amorphous solid dispersions , which disperse the compound in a polymer matrix to improve wettability and prevent crystallization[7][8]; 3) Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which keep the compound in a solubilized state[6]; and 4) Complexation with cyclodextrins to form water-soluble inclusion complexes.[9][10] |
| How do I choose between different formulation approaches like solid dispersions vs. nanoemulsions? | The choice depends on the physicochemical properties of the compound, the target dose, and the desired release profile. Solid dispersions are excellent for thermodynamically stabilizing the amorphous form of a drug but can be prone to recrystallization if not formulated correctly.[8][11] Nanoemulsions are suitable for highly lipophilic compounds and can enhance lymphatic transport, potentially bypassing first-pass metabolism, but may have lower drug loading capacity.[6][12] |
| What analytical methods are standard for quantifying xanthones in biological samples? | High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a common and reliable method.[13][14] For higher sensitivity and selectivity, especially with complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[15] |
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Guide 1: Poor Stability of Nanoparticle Formulations (Aggregation & Sedimentation)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Visible particle aggregation or sedimentation shortly after formulation. | 1. Inadequate Surface Stabilization: The concentration or type of stabilizer (e.g., polymer, surfactant) is insufficient to overcome van der Waals forces between particles. 2. Incorrect pH: The formulation pH is too close to the isoelectric point of the nanoparticles, minimizing electrostatic repulsion.[16] 3. High Ionic Strength: High salt concentrations in the buffer can screen surface charges, reducing electrostatic stability. | 1. Optimize Stabilizer: Screen different stabilizers or increase the concentration of the current one. Consider a combination of electrostatic and steric stabilizers (e.g., a charged surfactant with a non-ionic polymer like PEG). 2. Adjust pH: Measure the zeta potential at different pH values to identify a range where the absolute value is high (> |30 mV|), indicating strong repulsion. Adjust the formulation buffer accordingly.[12] 3. Use Low-Ionic-Strength Buffers: If possible, use buffers with lower salt concentrations or dialyze the final formulation to remove excess ions. |
| Increased particle size observed over time during storage. | 1. Ostwald Ripening: Small particles dissolve and redeposit onto larger ones, leading to an overall increase in mean particle size. 2. Recrystallization: The amorphous or nanocrystalline state is thermodynamically unstable and can revert to a more stable, larger crystalline form.[11] | 1. Use a Polymer Inhibitor: Incorporate a polymer that adsorbs to the particle surface and inhibits redeposition. 2. Optimize Drug-Polymer Ratio: In solid lipid nanoparticles or polymeric nanoparticles, ensure the drug is fully encapsulated and stabilized within the matrix. Increase the polymer-to-drug ratio if necessary.[17] Consider lyophilization with a cryoprotectant for long-term storage.[18] |
Guide 2: Inconsistent or Slow Dissolution from Solid Dispersion Formulations
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Initial fast release followed by a plateau, with incomplete overall dissolution. | 1. Drug Recrystallization: The amorphous drug converts to its less soluble crystalline form upon contact with the dissolution medium (a phenomenon known as "spring and parachute" failure).[19] 2. Phase Separation: The drug and polymer are not fully miscible, leading to drug-rich domains that dissolve poorly.[8] | 1. Add a Precipitation Inhibitor: Include a secondary polymer (e.g., HPMC, PVP) in the formulation that can maintain the supersaturated state of the drug in the medium.[1] 2. Screen for Polymer Miscibility: Use thermal analysis (DSC) to confirm a single glass transition temperature (Tg), indicating good miscibility. If two Tgs are present, select a different polymer that shows better interaction with the drug (e.g., through hydrogen bonding).[20] |
| High variability in dissolution profiles between batches. | 1. Inconsistent Amorphous Content: The manufacturing process (e.g., solvent evaporation, hot-melt extrusion) is not uniform, leading to batches with varying degrees of crystallinity. 2. Residual Solvent: For solvent evaporation methods, remaining solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization over time.[8] | 1. Standardize Manufacturing Parameters: Tightly control parameters like drying temperature, drying time, and extrusion temperature/rate. Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of each batch.[21] 2. Optimize Drying Process: Implement a more rigorous drying step (e.g., secondary drying under vacuum at elevated temperature) and use Gas Chromatography (GC) to confirm residual solvent levels are below ICH limits. |
Data Presentation: Bioavailability Enhancement of Xanthones
The following tables summarize quantitative data from studies on xanthone formulations, demonstrating the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of α-Mangostin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC₀₋₂₄ₕ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| α-Mangostin (Corn Oil) | 40 | 4.8 | 63 | Data not available | 100% (Reference) | [22] |
| Xanthone Nanoemulsion | Not specified | IC₅₀: 5.78 µg/mL (HepG2 cells) | In vitro | In vitro data | Not applicable | [12] |
| Xanthone Extract | Not specified | IC₅₀: 6.23 µg/mL (HepG2 cells) | In vitro | In vitro data | Not applicable | [12] |
Note: In vivo pharmacokinetic data for novel xanthone formulations is sparse. The nanoemulsion data demonstrates enhanced in vitro efficacy, which is often a precursor to improved in vivo bioavailability.
Table 2: Dissolution Enhancement of Flavanones Using Solid Dispersions
| Compound & Formulation | Ratio (Polymer:Drug) | Dissolution after 2h (%) | Fold Increase vs. Pure Drug | Reference |
| Hesperetin (Pure) | - | ~1.5 | 1.0x | [20] |
| Hesperetin in PVP | 80:20 | 100 | 64.3x | [20] |
| Naringenin (Pure) | - | ~1.9 | 1.0x | [20] |
| Naringenin in PVP | 80:20 | 100 | 51.4x | [20] |
Note: This data on flavanones (a similar class of poorly soluble polyphenols) illustrates the dramatic improvement in dissolution achievable with solid dispersion technology, which is a key indicator of potential bioavailability enhancement.
Key Experimental Protocols
Protocol 1: Preparation of a Xanthone-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: Xanthone (e.g., this compound), Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Accurately weigh the xanthone and PVP K30 in a desired ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with stirring.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under vacuum.
-
Continue drying until a thin, uniform film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[8]
-
Scrape the dried film and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.
-
Characterization: Confirm the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water.
-
Formulation Administration:
-
Divide rats into groups (e.g., Control group receiving pure xanthone suspension, Test group receiving new formulation).
-
Administer the formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or jugular vein into heparinized tubes at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes).[22]
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw plasma samples.
-
Perform a protein precipitation extraction by adding 3 volumes of acetonitrile (containing an internal standard) to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the xanthone concentration in each sample using a validated calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualized Workflows and Signaling Pathways
Diagram 1: General Workflow for Enhancing Bioavailability
Caption: Workflow for formulation, characterization, and in vivo testing.
Diagram 2: Xanthone Modulation of the Nrf2 Signaling Pathway
Caption: Xanthones can modulate the Nrf2/ARE antioxidant pathway.[23][24]
Diagram 3: Troubleshooting Logic for Low Oral Bioavailability
Caption: A logical guide to troubleshooting low oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells [mdpi.com]
- 13. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcrcps.com [ijcrcps.com]
- 16. hiyka.com [hiyka.com]
- 17. Natural product-based nanomedicine: recent advances and issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. staff-old.najah.edu [staff-old.najah.edu]
- 21. researchgate.net [researchgate.net]
- 22. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Addressing off-target effects of 6-Deoxyjacareubin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of 6-Deoxyjacareubin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound is a natural compound that has been identified as an inhibitor of hypoxia-induced cell death.[1] It is believed to modulate hypoxia signaling pathways, which has led to research into its potential as a therapeutic agent for conditions like amyotrophic lateral sclerosis (ALS).[1]
Q2: I'm observing unexpected phenotypic changes in my cellular assay after treatment with this compound. Could these be off-target effects?
A2: Yes, it is possible. Like many small molecules, this compound may interact with proteins other than its intended target, leading to unforeseen biological responses. These off-target effects are a common challenge in drug discovery and chemical biology research.
Q3: What are some common signaling pathways that are susceptible to off-target effects from small molecule inhibitors?
A3: Several key cellular signaling pathways are frequently affected by off-target interactions. These include, but are not limited to:
Unintended modulation of these pathways can lead to a variety of cellular responses, including changes in proliferation, apoptosis, and inflammation.
Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?
A4: A good starting point is to perform dose-response experiments and observe the phenotype at a range of concentrations. Additionally, employing structurally related but inactive compounds as negative controls can help differentiate between on-target and off-target effects. For more in-depth analysis, several experimental techniques can be used to identify off-target interactions directly, as detailed in the troubleshooting guides below.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in a kinase activity assay.
Possible Cause: this compound may be inhibiting one or more kinases in an off-target manner. Many kinase inhibitors exhibit polypharmacology, binding to multiple kinases due to the conserved nature of the ATP-binding pocket.[5]
Troubleshooting Workflow:
Troubleshooting Workflow for Unexpected Kinase Assay Results.
Experimental Protocols:
-
Biochemical Kinase Profiling: This involves screening this compound against a large panel of purified kinases to identify potential off-target interactions.[6] Several commercial services offer such profiling.
-
Methodology:
-
Prepare a stock solution of this compound at a known concentration.
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
The service will typically perform in vitro activity assays using a large panel of recombinant kinases (e.g., >400 kinases).[6]
-
The assays measure the inhibitory activity of this compound against each kinase, usually at one or two fixed concentrations.
-
Results are provided as a percentage of inhibition for each kinase.
-
-
-
Kinobeads Competition Binding Assay: This chemical proteomics approach identifies kinase targets by competing for binding to immobilized, broad-spectrum kinase inhibitors on beads.[7][8][9]
-
Methodology:
-
Culture cells of interest and prepare cell lysates.
-
Incubate the cell lysate with varying concentrations of this compound.
-
Add "kinobeads" (sepharose beads with immobilized non-selective kinase inhibitors) to the lysate.[9]
-
Kinases in the lysate that are not bound by this compound will bind to the kinobeads.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS).[7]
-
A decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound indicates a direct interaction.
-
-
Data Presentation:
Table 1: Example Data from a Biochemical Kinase Profiling Screen
| Kinase | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Target Kinase X | 85% | 98% |
| Off-Target Kinase A | 5% | 15% |
| Off-Target Kinase B | 62% | 91% |
| Off-Target Kinase C | 12% | 35% |
Problem 2: Observing global changes in protein expression or stability unrelated to the intended target.
Possible Cause: this compound may be binding to one or more unknown proteins, leading to widespread changes in the proteome.
Troubleshooting Workflow:
Workflow for Investigating Global Proteome Changes.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.[10][11]
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Binding of this compound to a protein will typically increase its thermal stability, resulting in a shift in its melting curve.[10]
-
-
-
Proteomic Profiling: Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can identify changes in protein expression levels following treatment with this compound.[12]
-
Methodology (SILAC):
-
Culture one population of cells in "light" media and another in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Combine equal amounts of protein from both cell populations.
-
Digest the mixed protein sample with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
The ratio of "heavy" to "light" peptides for each protein provides a quantitative measure of the change in protein expression.
-
-
Data Presentation:
Table 2: Example Data from a CETSA Experiment
| Protein | Apparent Melting Temperature (°C) - Vehicle | Apparent Melting Temperature (°C) - 10 µM this compound | Thermal Shift (ΔTm) |
| Intended Target | 52.5 | 58.2 | +5.7 |
| Putative Off-Target Y | 61.3 | 65.8 | +4.5 |
| Control Protein Z | 72.1 | 72.3 | +0.2 |
Signaling Pathway Diagrams
Simplified MAPK Signaling Pathway.
Simplified PI3K-Akt-mTOR Signaling Pathway.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 6-Deoxyjacareubin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the purity of synthetic 6-Deoxyjacareubin. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Impurities in synthetic this compound typically arise from the synthetic route employed, which often involves a Friedel-Crafts acylation followed by a cyclization reaction to form the xanthone core, and subsequent prenylation. Potential impurities include:
-
Unreacted starting materials: Residual phenol and benzoic acid derivatives used in the initial acylation step.
-
Regioisomers: Formation of alternative acylation or cyclization products, leading to xanthones with different substitution patterns.
-
Poly-acylated products: Multiple acyl groups being added to the phenol starting material.
-
Incomplete cyclization products: The benzophenone intermediate may not fully cyclize to the xanthone.
-
Byproducts from prenylation: Isomers from the prenyl group attachment and potential byproducts from the prenylating agent.
Q2: What are the recommended methods for purifying synthetic this compound?
A2: The primary methods for purifying synthetic this compound and related xanthones are recrystallization and column chromatography, including preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the target compound from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) to determine purity against a certified standard and to identify the structure of impurities.[1]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it helps in identifying the molecular weights of impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The chosen solvent system has high solubility for this compound at room temperature. | - Test a range of solvent/anti-solvent systems. For xanthones, acetone/water mixtures have proven effective.[3]- Gradually add the anti-solvent to induce crystallization.- Cool the solution slowly to maximize crystal formation. |
| Oiling out during recrystallization | The compound is precipitating as a liquid phase instead of a solid. This can be due to a high concentration of impurities or a rapid temperature drop. | - Use a more dilute solution.- Employ a slower cooling rate.- Try a different solvent system. For xanthones, solvents like ethanol, isopropanol, and toluene can also be explored.[3] |
| Incomplete separation of impurities by column chromatography | The chosen mobile phase does not provide adequate resolution between this compound and a key impurity. | - Optimize the solvent gradient. For reverse-phase chromatography, a shallow gradient of acetonitrile or methanol in water is often effective for xanthone separation.[4]- Experiment with different stationary phases (e.g., C18, C8, Phenyl). |
| Co-elution of peaks in HPLC analysis | Impurities have very similar polarity to this compound. | - Modify the mobile phase by changing the organic solvent (e.g., from methanol to acetonitrile) or by adding modifiers like formic acid.[5]- Adjust the column temperature.- Use a column with a different selectivity. |
| Presence of unknown peaks in the final product's analytical data | Contamination from solvents, reagents, or unexpected side reactions. | - Use high-purity solvents and reagents for the final purification steps.- Characterize the unknown impurities using LC-MS and NMR to understand their origin and devise a targeted purification strategy.[2][6] |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the synthetic material.
-
Solvent Screening: In small vials, test the solubility of a few milligrams of the crude this compound in various solvents at room temperature and upon heating. Good single solvents for xanthone recrystallization include acetone, ethanol, and ethyl acetate.[3] For solvent/anti-solvent systems, dissolve the compound in a good solvent (e.g., acetone) and add an anti-solvent (e.g., water or hexane) dropwise until turbidity is observed.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent or anti-solvent, and dry them under vacuum to a constant weight.
Preparative HPLC Purification of this compound
This method is suitable for obtaining high-purity material, especially for removing closely related impurities.
-
Column: A reversed-phase C18 column is a good starting point for xanthone purification.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid, is commonly used.
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as methanol or DMSO, and filter it through a 0.45 µm syringe filter before injection.
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of this compound and the separation of major impurities.
-
Optimize the gradient to improve the resolution around the main peak. A shallower gradient in the region where this compound elutes will provide better separation.
-
-
Scale-up to Preparative HPLC:
-
Use a larger diameter column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column size.
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize or extract the aqueous residue to obtain the purified solid product.
Data Presentation
Table 1: Comparison of Purification Techniques for Xanthone Derivatives
| Technique | Typical Purity Achieved | Recovery | Throughput | Key Considerations |
| Recrystallization | 85-98% | Moderate to High | High | Dependent on the impurity profile and solubility characteristics. Can be inefficient for removing impurities with similar solubility. |
| Flash Column Chromatography | 90-99% | Moderate to High | Moderate | Good for removing impurities with significantly different polarities. Requires solvent optimization. |
| Preparative HPLC | >99% | Low to Moderate | Low | Ideal for final polishing and removing closely related impurities. More expensive and time-consuming. |
Visualizations
Caption: A typical workflow for the purification of synthetic this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing 6-Deoxyjacareubin
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of 6-Deoxyjacareubin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product belonging to the pyranoxanthone class of compounds. It has been identified as a molecule with potential neuroprotective properties. Research has shown that it can prevent hypoxia-induced cell death and may offer therapeutic benefits in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) by modulating hypoxia signaling pathways.[1]
Q2: What are the general handling precautions for this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q3: How should this compound be stored?
For long-term stability, it is recommended to store this compound at -20°C. Keep the container tightly sealed to prevent moisture absorption and protect it from light to avoid potential degradation.
Q4: What is the solubility of this compound?
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Media | The aqueous concentration of this compound exceeds its solubility limit. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Prepare a higher concentration stock solution in 100% DMSO. - When diluting into your aqueous buffer or cell culture medium, ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5% v/v, but may need optimization). - Vortex or sonicate the solution gently after dilution. - Perform a solubility test with a small amount of the compound in your specific medium before proceeding with the full experiment. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling. - Inaccurate weighing or dilution of the compound. - Variability in cell culture conditions. | - Ensure the compound is stored at -20°C and protected from light. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Use a calibrated analytical balance for weighing and precise pipettes for dilutions. - Standardize cell seeding density, passage number, and treatment duration. - Include appropriate positive and negative controls in every experiment. |
| Observed Cellular Toxicity | - The concentration of this compound is too high. - The concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically < 0.5% v/v for DMSO). - Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| No Observable Effect | - The concentration of this compound is too low. - The incubation time is not sufficient. - The compound is not active in the chosen experimental model. | - Increase the concentration of the compound based on literature or preliminary dose-response studies. - Optimize the treatment duration. - Verify the expression of the target pathway in your cell model. - Consider using a different cell line or experimental system. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolving: Add the appropriate volume of 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C.
Protocol 2: In Vitro Cell-Based Assay (Hypoxia Model)
-
Cell Seeding: Seed your cells of interest (e.g., neuronal cells) in appropriate cell culture plates or flasks at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% (v/v).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Induction of Hypoxia: Place the cell culture plates in a hypoxic chamber or a tri-gas incubator with low oxygen levels (e.g., 1% O₂).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Analysis: After incubation, assess cell viability (e.g., using MTT or CellTiter-Glo assay), apoptosis (e.g., using TUNEL assay or caspase activity assay), or specific protein expression (e.g., by Western blotting for HIF-1α).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₅ | PubChem |
| Molecular Weight | 310.3 g/mol | PubChem |
| XLogP3 | 3.7 | ECHEMI[2] |
| Predicted Melting Point | 211-213 °C | ECHEMI[2] |
| Predicted Boiling Point | 523.4 ± 50.0 °C | ECHEMI[2] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway of this compound in neuroprotection under hypoxic conditions and a typical experimental workflow.
Caption: Proposed mechanism of this compound in neuroprotection under hypoxia.
References
Validation & Comparative
6-Deoxyjacareubin: A Comparative Analysis of its Bioactivity Against Other Natural Xanthones
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activities of 6-Deoxyjacareubin in Comparison with Other Prominent Natural Xanthones.
This guide provides a comprehensive comparison of the biological activities of this compound and other well-characterized natural xanthones. The information is curated to assist researchers and professionals in drug discovery and development in evaluating the potential of these compounds. The comparison focuses on key areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities, supported by available experimental data.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound and other selected natural xanthones. This allows for a direct comparison of their potency.
Table 1: Anticancer Activity (Cytotoxicity) of Natural Xanthones
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | - | - | - |
| α-Mangostin | MCF-7 (Breast) | 3.57 (24h), 2.74 (48h)[1] | - | - |
| MDA-MB-231 (Breast) | 3.35 (24h), 2.26 (48h)[1] | - | - | |
| SKBR-3 (Breast) | 7.46 | - | - | |
| DLD-1 (Colon) | - | - | - | |
| Garcinone E | HEY (Ovarian) | 3.55 | - | - |
| A2780 (Ovarian) | 2.91[2] | - | - | |
| A2780/Taxol (Ovarian) | 3.25[2] | - | - | |
| MCF-7 (Breast) | 8.5 | Doxorubicin | 0.18 | |
| A549 (Lung) | 5.4 | Doxorubicin | 0.6 | |
| HCT-116 (Colon) | 5.7 | Doxorubicin | 0.2 | |
| Gambogic Acid | Bel-7402 (Liver) | 0.59 | Taxol® | 1.25 |
| SMMC-7721 (Liver) | 1.59 | Taxol® | 0.88 | |
| HepG2 (Liver) | 0.94 | Taxol® | 0.05 | |
| BxPC-3 (Pancreatic) | <8.3 (12h), <3.8 (24h), <1.7 (48h) | - | - | |
| SH-SY5Y (Neuroblastoma) | 1.28 (6h)[3] | - | - |
Table 2: Anti-inflammatory Activity of Natural Xanthones
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | - | - | - |
| α-Mangostin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 12.4[4] | - | - |
| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 3.1 | - | - | |
| γ-Mangostin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 10.1[4] | - | - |
| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 6.0 | - | - | |
| Gambogic Acid | - | Data not available | - | - |
Table 3: Antimicrobial Activity of Natural Xanthones
| Compound | Microorganism | MIC | Reference Compound | MIC |
| This compound | Bacillus subtilis | 156.25 ppm | Erythromycin | 25 ppm |
| α-Mangostin | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.78–1.56 µg/mL[5] | - | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78–1.56 µg/mL[5] | - | - | |
| Bacillus cereus | 0.78–1.56 µg/mL[5] | - | - | |
| Gambogic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5-4 µg/mL[6] | - | - |
| Enterococcus faecalis | 2 µg/mL[7] | - | - |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below. These protocols are fundamental for the accurate assessment and comparison of the biological activities of natural compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other xanthones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Workflow for determining cytotoxicity using the MTT assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the antioxidant capacity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: Add 100 µL of the test sample to 1.9 mL of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Natural xanthones exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anticancer Mechanisms
The anticancer activity of many xanthones is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
Simplified intrinsic apoptosis pathway induced by xanthones.
Anti-inflammatory Mechanisms
Xanthones often exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB signaling pathway by xanthones.
Discussion and Comparative Analysis
The available data indicates that this compound possesses antimicrobial activity, although it appears to be weaker than the reference antibiotic erythromycin against Bacillus subtilis. Unfortunately, a direct quantitative comparison of its anticancer and anti-inflammatory activities with other prominent xanthones is not possible at this time due to a lack of published IC50 values.
In contrast, xanthones like α-mangostin, garcinone E, and gambogic acid have been extensively studied and demonstrate potent bioactivities across multiple domains.
-
Anticancer Activity: Garcinone E and gambogic acid, in particular, show very strong cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. α-Mangostin also exhibits significant cytotoxicity against various cancer cell types. The anticancer potency of these compounds highlights their potential as lead structures for the development of new chemotherapeutic agents.
-
Anti-inflammatory Activity: α-Mangostin and γ-mangostin have demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide in LPS-stimulated macrophages, with IC50 values in the low micromolar range. This activity is often linked to the inhibition of the NF-κB and MAPK signaling pathways.
-
Antimicrobial Activity: Both α-mangostin and gambogic acid show strong antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. Their MIC values are significantly lower than that reported for this compound, suggesting greater potency.
Structure-Activity Relationship: The bioactivity of xanthones is often influenced by the type and position of substituent groups on the xanthone core. For instance, the presence of prenyl groups is often associated with enhanced anticancer and antimicrobial activities. The specific structural features of this compound likely contribute to its observed bioactivities, and further studies are warranted to elucidate these relationships.
References
- 1. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Transcriptional Analysis of the Effects of Gambogic Acid and Neogambogic Acid on Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 7. Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Deoxyjacareubin and Edaravone for Amyotrophic Lateral Sclerosis (ALS) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic candidates for Amyotrophic Lateral Sclerosis (ALS): 6-Deoxyjacareubin, a natural compound under preclinical investigation, and edaravone, an approved medication for ALS. The comparison focuses on their mechanisms of action, experimental data from preclinical and clinical studies, and the methodologies employed in these investigations.
Executive Summary
Edaravone is an approved treatment for ALS that has demonstrated a modest slowing of functional decline in a specific subset of patients in clinical trials. Its primary mechanism is attributed to its potent antioxidant properties as a free radical scavenger. This compound is a natural compound that has shown promise in a preclinical mouse model of familial ALS by modulating hypoxia signaling pathways, leading to reduced neurodegeneration and improved motor function. While edaravone's efficacy has been established in human trials, this compound remains in the preclinical phase, warranting further investigation to determine its potential clinical utility.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies of this compound and clinical trials of edaravone.
Table 1: Preclinical Efficacy of this compound in a SOD1G93A Mouse Model of Familial ALS
| Parameter | Vehicle Control | This compound | Percentage Improvement |
| Survival | |||
| Mean Onset (days) | 118.2 ± 1.5 | 125.7 ± 2.2 | 6.3% |
| Mean Lifespan (days) | 130.5 ± 1.8 | 138.3 ± 2.5 | 6.0% |
| Motor Function | |||
| Rotarod Performance (seconds at 18 weeks) | ~20 | ~60 | ~200% |
| Neuropathology | |||
| Motor Neuron Count (lumbar spinal cord) | Severely reduced | Significantly preserved | - |
| GFAP-positive Astrocytes (relative intensity) | Increased | Reduced | - |
| Iba1-positive Microglia (relative intensity) | Increased | Reduced | - |
*p < 0.05 compared to vehicle control. Data extracted from a preclinical study in a mouse model of familial ALS.[1]
Table 2: Clinical Efficacy of Edaravone in ALS Patients (Study MCI186-19)
| Parameter | Placebo (n=68) | Edaravone (60 mg) (n=69) | Difference (Edaravone - Placebo) |
| Change from Baseline in ALSFRS-R Score at Week 24 | |||
| Least Squares Mean (±SE) | -7.50 (±0.66) | -5.01 (±0.64) | 2.49 (±0.76)* |
| Responder Analysis (≥2 point improvement in ALSFRS-R decline) | |||
| Percentage of Patients | 13% | 39% | - |
*p = 0.0013. Data from a 24-week, randomized, double-blind, placebo-controlled Phase 3 clinical trial in a specific subset of ALS patients.[2][3]
Experimental Protocols
This compound Preclinical Study in SOD1G93A Mice
Animal Model: Transgenic mice expressing a high copy number of the human G93A mutant superoxide dismutase 1 (SOD1G93A), a model for familial ALS.
Treatment Protocol:
-
Compound Administration: this compound was administered intraperitoneally at a dose of 10 mg/kg body weight.
-
Dosing Schedule: Daily injections were initiated at 14 weeks of age and continued until the end stage of the disease.
-
Control Group: A vehicle control group received intraperitoneal injections of the solvent.
Efficacy Assessments:
-
Motor Function: Motor performance was assessed weekly using a rotarod apparatus. The latency to fall from the rotating rod was recorded.
-
Disease Onset and Survival: Disease onset was defined as the age at which peak body weight began to decline. Survival was monitored until the animal reached the humane endpoint (inability to right itself within 30 seconds).
-
Neuropathological Analysis: At the end stage, spinal cord tissue was collected for immunohistochemical analysis of motor neuron survival (Nissl staining), astrogliosis (GFAP staining), and microgliosis (Iba1 staining).
Edaravone Clinical Trial (Study MCI186-19)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.
Patient Population:
-
Inclusion Criteria: Patients aged 20-75 years with a diagnosis of definite or probable ALS, disease duration of 2 years or less, a score of ≥2 on all 12 items of the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R), and a percent forced vital capacity (%FVC) of ≥80%.[4]
Treatment Protocol:
-
Drug Administration: Edaravone (60 mg) or placebo was administered intravenously over 60 minutes.
-
Dosing Schedule: The treatment consisted of 6 cycles. Cycle 1 involved daily administration for 14 days followed by a 14-day drug-free period. Cycles 2-6 involved administration on 10 of the first 14 days, followed by a 14-day drug-free period.[5]
Efficacy Assessment:
-
Primary Endpoint: The primary efficacy endpoint was the change in the ALSFRS-R total score from baseline to week 24.[5] The ALSFRS-R is a validated rating scale that assesses the functional status of patients with ALS across four domains: bulbar, fine motor, gross motor, and respiratory function.
Signaling Pathways and Mechanisms of Action
This compound: Modulation of Hypoxia Signaling
This compound is believed to exert its neuroprotective effects by modulating hypoxia signaling pathways.[1] In conditions of cellular stress, such as those present in ALS, the hypoxia-inducible factor-1α (HIF-1α) pathway is activated. This pathway can trigger both cell survival and cell death responses. This compound is hypothesized to modulate this pathway to favor pro-survival mechanisms, thereby protecting motor neurons from degeneration.
Caption: Hypoxia signaling pathway in ALS and the proposed modulatory effect of this compound.
Edaravone: Multifaceted Antioxidant and Neuroprotective Mechanisms
Edaravone's primary mechanism of action is as a potent free radical scavenger, reducing oxidative stress, which is a key contributor to motor neuron death in ALS.[6] Additionally, edaravone has been shown to influence multiple signaling pathways involved in neuroprotection.
1. Nrf2/Keap1 Antioxidant Response Pathway: Edaravone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of Nrf2 activators like edaravone leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and promotes the transcription of various antioxidant and cytoprotective genes.
Caption: Edaravone's activation of the Nrf2/Keap1 antioxidant response pathway.
2. GDNF/RET Neurotrophic Signaling Pathway: Recent studies suggest that edaravone can activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[9][10][11][12] This pathway is crucial for the survival and maintenance of motor neurons. Edaravone has been shown to induce the expression of the RET receptor, making neurons more responsive to the protective effects of GDNF.
Caption: Edaravone's potentiation of the GDNF/RET neurotrophic signaling pathway.
Conclusion
Edaravone represents a significant step in ALS therapy, offering a tangible, albeit modest, benefit to a subset of patients by mitigating oxidative stress. Its approval has paved the way for further research into antioxidant strategies for neurodegenerative diseases.
This compound, while at a much earlier stage of development, presents a novel and promising approach by targeting hypoxia signaling pathways. The preclinical data in a familial ALS mouse model are encouraging, demonstrating improvements in survival and motor function. However, extensive further research, including validation in other ALS models and eventual human clinical trials, is necessary to ascertain its safety and efficacy for treating ALS.
For drug development professionals, the comparison highlights two distinct yet potentially complementary strategies for tackling ALS: broad-spectrum antioxidant protection (edaravone) and targeted modulation of cellular stress response pathways (this compound). Future therapeutic advancements may lie in combining such approaches to provide a more comprehensive treatment for this devastating disease.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slowing the loss of physical function in amyotrophic lateral sclerosis with edaravone: Post hoc analysis of ALSFRS‐R item scores in pivotal study MCI186‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 5. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 6. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone dexborneol attenuates oxidative stress in experimental subarachnoid hemorrhage via Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells | Axion Biosystems [axionbiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Neuroprotective Effects of 6-Deoxyjacareubin and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of 6-Deoxyjacareubin against a panel of alternative compounds, including other natural phytochemicals and currently approved treatments for Amyotrophic Lateral Sclerosis (ALS). The data presented is collated from preclinical studies in various animal models of neurodegeneration, with a focus on quantifiable outcomes and detailed experimental methodologies.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the in vivo experimental data for this compound and its comparators. Direct comparisons are most relevant between compounds tested in the same animal model (e.g., SOD1-G93A mice for ALS). Data from other neurodegenerative models are provided for a broader perspective on the neuroprotective potential of these agents.
Table 1: In Vivo Efficacy of this compound and Alternatives in an ALS Mouse Model
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes |
| This compound | SOD1-G93A Mice | Not specified in abstract | - Significantly attenuated disease progression- Improved locomotor dysfunction- Reduced motor neuron loss- Decreased glial activation |
| Rutin | SOD1-G93A Mice | 100 mg/kg, oral, daily for 30 days[1] | - Significantly inhibited decrease in body weight- Improved motor function (wire hang and rotarod tests)- Restored choline acetyltransferase (ChAT) levels in spinal cord and brainstem[1] |
| (-)-epigallocatechin-3-gallate (EGCG) | SOD1-G93A Mice | 10 mg/kg, oral[2] | - Significantly delayed disease onset and extended lifespan- Increased number of motor neurons- Diminished microglial activation- Reduced protein levels of iNOS and NF-κB in the spinal cord[2] |
| Riluzole | SOD1-G93A Mice | Dose-ranging study | - Significantly preserved motor function (assessed by wheel running)[3] |
| Edaravone | SOD1-G93A Mice | Intraperitoneal administration, multiple doses | - Significantly slowed motor decline- Significantly preserved remaining motoneurons at higher doses- Dose-dependently reduced 3-nitrotyrosine/tyrosine ratios- Significantly decreased abnormal SOD1 deposition in the spinal cord at higher doses[4] |
Table 2: In Vivo Efficacy of Other Neuroprotective Compounds in Various Neurodegenerative Models
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes |
| Stellettin B | 6-OHDA-induced Zebrafish Model of Parkinson's Disease | 0.1 nM pretreatment[4] | - Reversed 6-OHDA-induced locomotor deficit[4] |
| Artemisinin | 6-OHDA-induced Mouse Model of Parkinson's Disease | Not specified in abstract | - Attenuated PD-like behavioral deficits (swimming, pole, open field, rotarod tests)- Rescued dopaminergic neurons in the substantia nigra pars compacta (SNc)[5] |
| Hesperidin | Acrylonitrile-induced Oxidative Stress in Rat Brain | 200 mg/kg, intraperitoneal, daily for 28 days[6] | - Prevented acrylonitrile-induced oxidative stress[6] |
| Piperine | MPTP-induced Parkinson's Disease Mouse Model | 10 mg/kg, oral, for 15 days (including 8 days pretreatment)[7][8] | - Attenuated deficits in motor coordination and cognitive functioning- Prevented decrease in tyrosine hydroxylase-positive cells in the substantia nigra- Reduced activated microglia and IL-1β expression[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
Motor Function Assessment: Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance in rodents.
-
Apparatus: An automated 5-lane accelerating rotarod (e.g., Ugo Basile).
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.[9]
-
Procedure:
-
Place the mouse on the rotating rod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[2][10]
-
Record the latency to fall from the rod.
-
Perform multiple trials (typically 3) with an inter-trial interval (e.g., 15 minutes).[2][11]
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.
Histological Analysis: Nissl Staining for Motor Neuron Counting
Nissl staining is used to visualize the Nissl substance in the cytoplasm of neurons, allowing for the quantification of motor neurons in the spinal cord.
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the spinal cord and post-fix in 4% paraformaldehyde.
-
Cryoprotect the tissue in a sucrose solution.
-
Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze.
-
Cut transverse sections (e.g., 30 µm) on a cryostat.[12]
-
-
Staining Procedure:
-
Mount sections on gelatin-coated slides.[13]
-
Air dry the slides.[13]
-
Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.[14][15]
-
Stain with a 0.1% cresyl violet solution for 5-10 minutes.[13]
-
Rinse quickly in distilled water.[13]
-
Differentiate in 95% ethanol.[13]
-
Dehydrate through graded alcohols and clear in xylene.[13]
-
Coverslip with a mounting medium.[13]
-
-
Quantification: Motor neurons in the ventral horn of the spinal cord are counted under a microscope. Only neurons with a clearly defined nucleus and nucleolus are included in the count.
Immunohistochemistry for Glial Activation (Iba1)
Immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba1) is used to identify and assess the activation state of microglia.
-
Tissue Preparation: As described for Nissl staining.
-
Staining Procedure:
-
Permeabilize sections with a detergent solution (e.g., 0.3% Triton X-100 in PBS).[16]
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS).
-
Incubate with a primary antibody against Iba1 (e.g., rabbit anti-Iba1) overnight at 4°C.[17]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[17]
-
Wash with PBS.
-
Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Analysis: The number and morphology of Iba1-positive cells are analyzed using fluorescence microscopy. Activated microglia typically exhibit an amoeboid shape with retracted processes.
Western Blot for NF-κB
Western blotting is used to quantify the protein levels of key signaling molecules, such as the p65 subunit of NF-κB, in spinal cord tissue lysates.
-
Sample Preparation:
-
Homogenize spinal cord tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate with a primary antibody against the target protein (e.g., anti-p65 NF-κB).
-
Wash the membrane.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the neuroprotective effects of the discussed compounds and a typical experimental workflow for in vivo validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Iba1 immunohistochemistry [bio-protocol.org]
- 13. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 14. ronaldschulte.nl [ronaldschulte.nl]
- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 18. Inhibition of astroglial nuclear factor κB reduces inflammation and improves functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 6-Deoxyjacareubin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 6-Deoxyjacareubin, a xanthone of interest for its potential pharmacological activities. Due to a lack of specific validated methods for this compound in the current literature, this document presents a cross-validation framework based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for structurally related xanthones, such as α-mangostin, β-mangostin, and γ-mangostin, which are commonly found in Garcinia species.[1][2][3][4] The principles and protocols outlined here serve as a robust starting point for the development and validation of a specific analytical method for this compound.
Comparative Analysis of Chromatographic Methods
The primary analytical techniques for the quantification of xanthones are reversed-phase HPLC and UHPLC, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors.[1][2][3][5] The choice between these methods depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.
| Parameter | HPLC Method (Proxy) | UHPLC-PDA Method (Proxy) |
| Principle | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis. |
| Instrumentation | High-Performance Liquid Chromatograph with UV/PDA detector. | Ultra-High-Performance Liquid Chromatograph with Photodiode Array detector. |
| Column | Typically C18 column (e.g., 250 mm x 4.6 mm, 5 µm). | Sub-2 µm particle size column (e.g., Acquity UPLC BEH C8, 150 x 2.1 mm, 1.7 µm).[6] |
| Mobile Phase | Gradient elution with mixtures of an acidic aqueous phase and an organic solvent like methanol or acetonitrile.[3] | Gradient elution, often with similar solvent systems to HPLC but optimized for faster gradients.[2] |
| Detection Wavelength | Typically around 244, 254, 316, or 320 nm for xanthones. | 254 nm is commonly used for the quantification of various xanthones.[2][4] |
| Run Time | Longer analysis times, often in the range of 30-65 minutes.[1][3] | Significantly shorter run times, typically under 10 minutes.[2] |
| Sensitivity (LOD/LOQ) | LOD: 0.06 to 0.12 µg/ml; LOQ: 0.14 to 0.37 µg/ml for related xanthones. | Linearity down to 0.781 µg/mL for related xanthones.[2] |
| Precision (%RSD) | Intraday: (0.4 ± 0.4)%; Interday: (0.3 ± 0.3)% for related xanthones. | Not explicitly stated for xanthones, but generally expected to be <2%. |
| Accuracy (% Recovery) | 96.3 ± 2.5% to 100.5 ± 3.4% for related xanthones. | Not explicitly stated for xanthones, but generally expected to be within 98-102%. |
Experimental Protocols
The following are generalized protocols for the analysis of xanthones, which can be adapted for this compound.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., pericarp) in an oven at 40-50 °C and then pulverize it into a fine powder.[1]
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the chromatography system.
HPLC Method Protocol (Proxy)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Methanol.
-
-
Gradient Program: A 30-minute gradient from 65% to 90% Methanol in 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.[3]
-
Standard Preparation: Prepare stock solutions of the reference standard in methanol and create a calibration curve by serial dilutions (e.g., 0.2 to 200 µg/ml).
UHPLC-PDA Method Protocol (Proxy)
-
Column: UPLC C18 or C8 column (e.g., < 2 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A rapid gradient optimized for the specific column and analytes, with a total run time of less than 10 minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection: PDA detection scanning a range of wavelengths, with quantification at a specific wavelength (e.g., 254 nm).[2][4]
-
Standard Preparation: Prepare stock solutions and calibration standards in a concentration range appropriate for the expected sample concentrations (e.g., 0.781–100 μg/mL).[2]
Visualizing the Workflow
The following diagrams illustrate the key processes in analytical method validation and a comparison of the discussed chromatographic methods.
Caption: General workflow for analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. akjournals.com [akjournals.com]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles [mdpi.com]
Benchmarking 6-Deoxyjacareubin's Activity Against Known Neuroprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of 6-Deoxyjacareubin against established neuroprotectants: Edaravone, N-acetylcysteine (NAC), and Resveratrol. The information is compiled from preclinical studies to support further research and development in the field of neuroprotection.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the quantitative data on the neuroprotective effects of this compound and the selected known neuroprotectants. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.
| Compound | Neuroprotective Model | Cell Line / Animal Model | Key Quantitative Findings | Reference(s) |
| This compound | Hypoxia (1% O2 or CoCl2) | HEK293T, HT1080, Neuro2a, MO3.13 | - Increased cell viability by ~20-40% under hypoxic conditions. - Inhibited CoCl2-induced ROS production. - No significant protection against staurosporine (apoptosis), H2O2 (necrosis), or erastin (ferroptosis) induced cell death. | [1] |
| Familial Amyotrophic Lateral Sclerosis (fALS) | SOD1-G93A transgenic mice | - Significantly attenuated disease progression and improved locomotor function. - Reduced motor neuron loss and glial activation in the spinal cord. | [2] | |
| Edaravone | Oxidative Stress (H2O2) | Hippocampal Nerve Stem Cells (NSCs) | - Increased cell viability and proliferation. - Decreased apoptosis. - Reduced levels of Malondialdehyde (MDA), Lactate Dehydrogenase (LDH), and Reactive Oxygen Species (ROS). | [3] |
| Traumatic Brain Injury (TBI) | Rats | - Upregulated the Nrf2/ARE signaling pathway, leading to increased expression of HO-1 and SOD-1. | [3] | |
| N-acetylcysteine (NAC) | Oxidative Stress | Various neuronal cell lines | - Increased intracellular glutathione (GSH) levels. - Scavenged free radicals. - Activated the Keap1-Nrf2 antioxidant response pathway. | [4][5] |
| Asthenoteratozoospermia | Humans (clinical trial) | - Significantly increased NRF2 gene expression after treatment. | [4] | |
| Resveratrol | Alzheimer's Disease Model (Aβ toxicity) | SH-SY5Y cells | - Reduced Aβ-induced neurotoxicity. - Activated SIRT1 signaling pathway. - Exhibited antioxidant and anti-inflammatory properties. | [6][7][8][9][10] |
| Cerebral Ischemia | Animal models | - Reduced infarct volume and improved neurological outcome. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified.
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with the test compounds at various concentrations for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
b) LDH (Lactate Dehydrogenase) Release Assay
This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Expose cells to neurotoxic agents with or without the neuroprotective compounds.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Incubate the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The generated NADH reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan at the appropriate wavelength (e.g., 490 nm).
-
Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (fully lysed cells).
-
Oxidative Stress Assays
a) Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or coverslips).
-
Treat cells with the compounds of interest and/or an oxidative stressor.
-
Load the cells with DCFH-DA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation ~485 nm, emission ~530 nm).
-
b) Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a sample to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
-
Procedure:
-
Prepare a fluorescent probe solution (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).
-
In a 96-well plate, mix the sample (or Trolox standard) with the fluorescent probe.
-
Initiate the reaction by adding the peroxyl radical generator.
-
Monitor the decay of fluorescence over time at 37°C.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
Results are typically expressed as Trolox equivalents (TE).
-
Apoptosis Assay
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Induce apoptosis in cells in the presence or absence of the test compounds.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Activated caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).
-
The caspase-3 activity is proportional to the signal generated and can be compared between treated and untreated samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by each neuroprotectant and a general experimental workflow for assessing neuroprotection.
Caption: A generalized workflow for evaluating the neuroprotective effects of candidate compounds.
Caption: Proposed mechanism of this compound via modulation of the HIF-1α pathway.
Caption: Edaravone and NAC converge on the Nrf2 antioxidant response pathway.
Caption: Resveratrol exerts neuroprotection through the activation of SIRT1 and its downstream targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistas.usp.br [revistas.usp.br]
- 4. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol and neurodegenerative diseases: activation of SIRT1 as the potential pathway towards neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Promise of 6-Deoxyjacareubin: An In Vitro and In Vivo Comparison
For Immediate Release
Researchers in the fields of neuropharmacology and drug development are closely examining the therapeutic potential of 6-Deoxyjacareubin, a natural compound that has demonstrated significant neuroprotective effects. This comparison guide synthesizes the available experimental data to provide a clear overview of its activity both in laboratory cell cultures (in vitro) and in living organisms (in vivo), with a focus on its potential as a treatment for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).
Correlation of In Vitro and In Vivo Efficacy
This compound has been identified as a potent agent in preventing cell death induced by hypoxic conditions (low oxygen), a state implicated in the progression of several neurodegenerative disorders. While a direct quantitative in vitro-in vivo correlation (IVIVC) for its neuroprotective effects is still an area of active research, the existing data provides a compelling case for its therapeutic potential.
In vitro studies have shown that this compound can inhibit hypoxia-induced cell death across various cell lines, including those of neuronal and glial origin. This protective effect is crucial as neuronal cell death is a hallmark of neurodegenerative diseases. Furthermore, the compound has demonstrated weak antibacterial activity against Bacillus subtilis in laboratory settings.
Building on these findings, in vivo studies using a mouse model of familial ALS (SOD1 G93A mice) have shown that administration of this compound significantly attenuates the progression of the disease. This includes a notable improvement in locomotor function and a reduction in the loss of motor neurons, the primary cells affected in ALS.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
| Parameter | Cell Line/Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 156.25 ppm | [1] |
| Neuroprotection | HEK293T, HT1080, Neuro2a, MO3.13 | Protective against hypoxia-induced cell death | [2] |
Table 1: In Vitro Activity of this compound. This table highlights the antibacterial and cytoprotective properties of this compound observed in laboratory cell cultures.
| Parameter | Animal Model | Effect | Reference |
| Disease Progression | SOD1 G93A Mouse Model of ALS | Attenuated progression | [1] |
| Locomotor Function | SOD1 G93A Mouse Model of ALS | Improved function | [1] |
| Motor Neuron Loss | SOD1 G93A Mouse Model of ALS | Reduced loss | [1][3] |
| Glial Activation | SOD1 G93A Mouse Model of ALS | Reduced activation | [1][4] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the significant neuroprotective effects of this compound observed in a preclinical model of ALS.
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are crucial.
In Vitro Hypoxia-Induced Cell Death Assay
Objective: To assess the protective effect of this compound against cell death induced by hypoxic conditions.
Cell Lines: Human Embryonic Kidney 293T (HEK293T), Human Fibrosarcoma (HT1080), Mouse Neuroblastoma (Neuro2a), and Human Oligodendrocyte (MO3.13) cells.
Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound for a specified period.
-
Hypoxia is induced either by placing the cells in a sealed chamber with 1% O₂ or by treating them with a chemical hypoxia-mimicking agent, such as cobalt chloride (CoCl₂).
-
Control groups include untreated cells and cells exposed to hypoxia without this compound treatment.
-
Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
The percentage of viable cells in the treated groups is compared to the control groups to determine the protective effect of this compound.
In Vivo Study in a Familial ALS Mouse Model
Objective: To evaluate the neuroprotective efficacy of this compound in a transgenic mouse model of ALS.
Animal Model: SOD1 G93A transgenic mice, which express a mutant human superoxide dismutase 1 (SOD1) gene and develop an ALS-like phenotype.
Protocol:
-
SOD1 G93A mice are randomly assigned to a treatment group receiving this compound or a vehicle control group.
-
Administration of this compound or the vehicle is initiated at a pre-symptomatic age and continues throughout the study. The route of administration (e.g., intraperitoneal injection) and dosage are predetermined based on preliminary studies.
-
Disease progression is monitored regularly through a battery of behavioral tests, including:
-
Rotarod test: To assess motor coordination and balance.
-
Hanging wire test: To measure grip strength and endurance.
-
Gait analysis: To evaluate locomotor patterns.
-
-
Body weight is monitored as an indicator of general health and disease progression.
-
The onset of symptoms and survival duration are recorded for each animal.
-
At the end of the study, spinal cord tissue is collected for histological analysis to quantify the number of surviving motor neurons (e.g., using Nissl staining) and to assess glial activation (e.g., through immunohistochemistry for GFAP and Iba1).
Signaling Pathway and Experimental Workflow
The neuroprotective effects of this compound are believed to be mediated through the modulation of hypoxia signaling pathways. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in cell survival and adaptation to low oxygen. It is hypothesized that this compound may influence this pathway, leading to enhanced neuroprotection.
Figure 1: Hypothesized role of this compound in the hypoxia signaling pathway.
Figure 2: Experimental workflow for evaluating this compound's neuroprotective activity.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly suggests that this compound is a promising neuroprotective agent. Its ability to mitigate hypoxia-induced cell death and improve key pathological features in a preclinical model of ALS warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its interaction with the hypoxia signaling pathway and on establishing a robust in vitro-in vivo correlation to facilitate its development as a potential therapeutic for neurodegenerative diseases.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Deoxyjacareubin's Neuroprotective Potential Across Neuronal Cell Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Deoxyjacareubin's Performance with Supporting Experimental Data.
Introduction
This compound, a naturally occurring small molecule, has emerged as a promising neuroprotective agent. This guide provides a comparative overview of its effects, drawing from studies on motor neurons and contextualizing its potential impact on other widely used neuronal cell lines, SH-SY5Y and PC12, based on its known mechanism of action against hypoxia-induced cell death. The central nervous system's high oxygen demand makes it particularly vulnerable to hypoxic damage, a common factor in various neurodegenerative diseases.[1] this compound has been identified as an inhibitor of hypoxia-induced cell death, suggesting its therapeutic potential extends to a range of neurological disorders characterized by hypoxic stress.[1]
Comparative Data on Neuroprotective Effects
While direct comparative studies of this compound across multiple neuronal cell lines are limited, this table summarizes its documented effects on motor neurons and the known responses of SH-SY5Y and PC12 cells to hypoxic conditions, the primary target of this compound's protective action.
| Cell Line | Model System | Key Findings on Cell Viability and Apoptosis | Inferred Protective Effect of this compound |
| Primary Motor Neurons | In vivo mouse model of familial Amyotrophic Lateral Sclerosis (ALS) | This compound administration significantly attenuated motor neuron loss and reduced glial activation.[1] | High: Demonstrated direct neuroprotection in a disease model characterized by neuronal loss. |
| SH-SY5Y (Human Neuroblastoma) | In vitro models of hypoxia (e.g., CoCl₂ treatment or low oxygen environment) | Hypoxia induces a significant reduction in cell viability and an increase in apoptosis, characterized by elevated caspase-3/7 activity.[2][3] Chemical hypoxia can trigger caspase-dependent pyroptosis and apoptosis.[4] | High (Inferred): Given its proven efficacy in preventing hypoxia-induced cell death, this compound is expected to mitigate the reduction in cell viability and suppress apoptotic pathways activated by hypoxic stress in SH-SY5Y cells. |
| PC12 (Rat Pheochromocytoma) | In vitro models of hypoxia (e.g., low oxygen environment) | Hypoxia leads to decreased cell viability, increased apoptosis, and alterations in apoptosis-related proteins (decreased Bcl-2, increased Bax, and cleaved caspases-3 and -9).[5][6] Hypoxia can also render PC12 cells resistant to apoptosis induced by other stimuli.[7] | High (Inferred): By counteracting the primary insult of hypoxia, this compound is anticipated to maintain cell viability, prevent the activation of the caspase cascade, and restore the balance of pro- and anti-apoptotic proteins in PC12 cells. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of compounds like this compound.
Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment to mimic hypoxic conditions in vitro.
Materials:
-
Hypoxia chamber (e.g., Modular Incubator Chamber)
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94.9% N₂)
-
Cell culture plates with neuronal cells
-
Pre-equilibrated cell culture medium (optional)
Protocol:
-
Culture neuronal cells (e.g., SH-SY5Y, PC12) in appropriate culture plates to the desired confluency.
-
Place the cell culture plates inside the hypoxia chamber. To maintain humidity, sterile water-filled petri dishes can be placed at the bottom of the chamber.
-
Seal the chamber and flush with the hypoxic gas mixture at a flow rate of 20 liters per minute for 5-10 minutes to displace the existing air.
-
After flushing, securely close the chamber inlets and place it in a standard cell culture incubator at 37°C.
-
Incubate the cells for the desired duration of hypoxic exposure (e.g., 6, 12, or 24 hours).
-
For experiments involving treatment with this compound, the compound can be added to the cell culture medium prior to placing the plates in the hypoxia chamber.
Cell Viability Assessment (MTT Assay)
Objective: To quantify the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well plates with cultured cells
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
After the experimental treatment (e.g., hypoxia with or without this compound), remove the culture medium from the wells.
-
Add 100 µL of fresh culture medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to ensure complete solubilization of the formazan crystals.
-
Incubate the plate at 37°C for an additional 4 hours or overnight.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assessment (Caspase-3 Activity Assay)
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA)
-
96-well plates
-
Microplate reader
Protocol:
-
Following experimental treatment, collect the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) at 4°C for 10-15 minutes.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50 µg of protein from each sample to separate wells.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is indicative of caspase-3 activity.
Visualizations: Workflows and Signaling Pathways
To elucidate the experimental design and the molecular mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Putative signaling pathway of this compound's neuroprotective action against hypoxia.
References
- 1. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical Hypoxia Induces Pyroptosis in Neuronal Cells by Caspase-Dependent Gasdermin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis-Resistance of Hypoxic Cells: Multiple Factors Involved and a Role for IAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 6-Deoxyjacareubin's effects across different laboratories
An analysis of reported experimental data from diverse research settings.
This guide provides a comparative overview of the documented biological effects of 6-Deoxyjacareubin and its isomer, 6-Deoxyisojacareubin, as reported in various scientific studies. While direct multi-laboratory reproducibility studies are not publicly available, this document synthesizes findings from independent research to offer insights into the compound's potential therapeutic activities and the experimental contexts in which they are observed. The information is intended for researchers, scientists, and professionals in drug development to facilitate a better understanding of this compound's bioactivity profile.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its related compounds as reported in the literature. These tables are designed to provide a clear and concise comparison of the compound's efficacy in different experimental models.
Table 1: Anti-Cancer Activity of 6-Deoxyisojacareubin
| Compound | Cell Line | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) |
| 6-Deoxyisojacareubin | QGY-7703 (Hepatocellular Carcinoma) | 9.65 | 5-Fluorouracil | 11.24 |
This data is derived from a study on the synthesis and biological activities of 6-Deoxyisojacareubin, which indicated its moderate inhibitory activity against the QGY-7703 cell line.[1]
Table 2: Neuroprotective Effects of this compound in an ALS Mouse Model
| Treatment | Outcome Measures | Results |
| This compound | Disease Progression | Significantly attenuated |
| Locomotor Dysfunction | Improved | |
| Motor Neuron Loss | Reduced | |
| Glial Activation | Reduced |
These findings are from research demonstrating that this compound ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis (ALS) by modulating hypoxia signaling pathways.[2]
Experimental Protocols
Detailed methodologies are crucial for the assessment and potential replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Anti-Cancer Activity Assay (QGY-7703 cell line) [1]
-
Cell Culture: The QGY-7703 human hepatocellular carcinoma cell line was used. Cells were cultured in appropriate media and conditions.
-
Compound Treatment: Synthesized 6-Deoxyisojacareubin and its intermediates were dissolved and added to the cell cultures at various concentrations.
-
Inhibitory Activity Evaluation: The inhibitory activity was assessed to determine the concentration at which 50% of cell growth is inhibited (IC50).
-
Positive Control: 5-Fluorouracil was used as a positive control for comparison of anti-cancer activity.
-
Protein Kinase C (PKC) Inhibition Assay: A non-radioactive detection method was used to investigate the inhibitory effect of the compounds on Protein Kinase C.
Neuroprotection Study in a Familial ALS Mouse Model [2]
-
Animal Model: A mouse model of familial amyotrophic lateral sclerosis (ALS) was utilized.
-
Compound Administration: this compound was administered to the ALS model mice.
-
Behavioral Assessment: Locomotor function was assessed to evaluate the therapeutic effect of the compound.
-
Histological Analysis: Motor neuron loss and glial activation were examined in the spinal cords of the mice to assess the extent of neurodegeneration.
-
Hypothesis: The study was based on the hypothesis that modulating hypoxia signaling with this compound could protect motor neurons.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using the DOT language to illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its anti-cancer effects.
References
- 1. Efficient total synthesis and biological activities of 6-deoxyisojacareubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Deoxyjacareubin in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 6-Deoxyjacareubin, a member of the pyranoxanthone class of natural products, requires careful handling and disposal in line with established protocols for hazardous chemical waste.[1] Adherence to these procedures minimizes risks to personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of this compound, like most laboratory chemicals, is governed by a set of fundamental principles to ensure safety and regulatory compliance. The initial step involves identifying and classifying the waste.[2] Any laboratory chemical should be considered a waste product once it is no longer intended for use.[3] Unless a chemical is explicitly confirmed to be non-hazardous, it should be treated as hazardous waste.[4]
Proper segregation of waste is paramount to prevent accidental chemical reactions.[2][3] Different classes of chemical waste, such as solvents, acids, and bases, should be collected in separate, designated containers.[2] All waste containers must be in good condition, kept closed except when adding waste, and clearly labeled with their contents in English, avoiding abbreviations or chemical formulas.[3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated materials:
-
Waste Identification and Segregation:
-
Solid this compound: Collect pure this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weighing boats) contaminated with this compound should be placed in a designated solid hazardous waste container.[3] Non-reusable glassware should be disposed of in a sharps or glass disposal container after decontamination, if feasible.[5]
-
Solvent Solutions: Solutions containing this compound should be collected in a suitable, sealed, and labeled liquid hazardous waste container, segregated by solvent type (e.g., halogenated or non-halogenated).[3][5]
-
-
Container Management and Labeling:
-
Use containers compatible with the chemical waste they are intended to hold. The original container is often the most suitable for waste collection.[4]
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[3][4]
-
The label must include the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[2]
-
-
Storage and Collection:
-
Arranging for Professional Disposal:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Laboratory Accumulation Volume | 55 gallons | [4] |
| Maximum Acute Hazardous Waste Accumulation | 1 quart | [4] |
| pH for Aqueous Waste Solutions | Between 6 and 10 | [6] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
